Product packaging for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid(Cat. No.:CAS No. 103974-29-4)

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Cat. No.: B019170
CAS No.: 103974-29-4
M. Wt: 220.25 g/mol
InChI Key: MXRPNYMMDLFYDL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Acetyl-S-(N-methylcarbamoyl)cysteine, also known as N-amcc or S-(N-methylcarbamoyl)-N-acetylcysteine, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. N-Acetyl-S-(N-methylcarbamoyl)cysteine is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
AMCC is a N-acyl-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O4S B019170 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid CAS No. 103974-29-4

Properties

CAS No.

103974-29-4

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

IUPAC Name

(2S)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

MXRPNYMMDLFYDL-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O

Other CAS No.

103974-29-4

Synonyms

N-acetyl-S-(N-methylcarbamoyl)cysteine
N-AMCC
S-(N-methylcarbamoyl)-N-acetylcysteine
SNMCN-acetylcysteine

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, a molecule of interest in metabolic and toxicological studies. Known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), this compound is a notable metabolite. This guide outlines a probable synthetic pathway, a proposed experimental protocol, and relevant physicochemical data. The synthesis is predicated on the nucleophilic addition of N-acetylcysteine (NAC) to methyl isocyanate. While specific experimental data for this exact synthesis are not extensively published, this guide leverages established methodologies for analogous thiol-isocyanate reactions to provide a robust theoretical framework for its preparation.

Introduction

This compound, or N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), is the S-conjugate of methyl isocyanate with N-acetylcysteine. Its significance primarily lies in its role as a biomarker for exposure to isocyanates and certain pharmaceutical compounds.[1] Understanding its synthesis is crucial for producing analytical standards and for further investigation into its biological properties. The core of its synthesis involves the formation of a thiocarbamate linkage through the reaction of a thiol with an isocyanate.

Physicochemical Data

The following table summarizes the computed physicochemical properties of this compound, sourced from the PubChem database.[2]

PropertyValue
Molecular Formula C₇H₁₂N₂O₄S
Molecular Weight 220.25 g/mol
IUPAC Name (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
CAS Number 103974-29-4
XLogP3 -0.6
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4
Exact Mass 220.05177804 Da
Monoisotopic Mass 220.05177804 Da
Topological Polar Surface Area 121 Ų
Heavy Atom Count 14
Formal Charge 0
Complexity 244

Proposed Synthesis Pathway

The most direct and plausible pathway for the synthesis of this compound is the reaction of N-acetylcysteine (NAC) with methyl isocyanate. This reaction is an example of a thiol-isocyanate "click" reaction, which is known for its high efficiency and mild reaction conditions.[3]

Synthesis_Pathway NAC N-Acetylcysteine (NAC) AMCC This compound (AMCC) NAC->AMCC + MIC Methyl Isocyanate MIC->AMCC

Proposed synthesis of AMCC from NAC and methyl isocyanate.

Proposed Experimental Protocol

Disclaimer: The following is a proposed experimental protocol based on general procedures for thiol-isocyanate reactions and the synthesis of analogous compounds.[4] Researchers should conduct their own risk assessment and optimization.

Materials:

  • N-Acetylcysteine (NAC)

  • Methyl isocyanate

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine catalyst (e.g., Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-acetylcysteine (1.0 eq) in the chosen anhydrous aprotic solvent.

  • Addition of Reactant: To the stirring solution, add methyl isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of a tertiary amine base (e.g., 1-5 mol% of TEA or DBU) to the reaction mixture. The thiol-isocyanate reaction is often rapid, and an exotherm may be observed.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by infrared spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

  • Work-up: Upon completion of the reaction, the solvent can be removed under reduced pressure. The crude product can then be purified.

  • Purification: Purification can be achieved by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The basic catalyst deprotonates the thiol group of N-acetylcysteine, forming a more nucleophilic thiolate. The thiolate then attacks the electrophilic carbon of the isocyanate group, followed by protonation of the nitrogen to yield the final thiocarbamate product.[5]

Reaction_Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation NAC N-Acetylcysteine (R-SH) Thiolate Thiolate (R-S⁻) + BH⁺ NAC->Thiolate + Base Catalyst Base (B:) Catalyst->Thiolate Thiolate_step2 Thiolate (R-S⁻) MIC Methyl Isocyanate (CH₃-N=C=O) Intermediate Intermediate Anion MIC->Intermediate Nucleophilic Attack Intermediate_step3 Intermediate Anion Thiolate_step2->Intermediate AMCC AMCC Product + B: Intermediate_step3->AMCC Proton_source BH⁺ Proton_source->AMCC Protonation

Proposed mechanism for the base-catalyzed synthesis of AMCC.

Biological Significance and Workflow

This compound is a metabolite of N-acetylcysteine and can be formed in vivo following exposure to methyl isocyanate. N-acetylcysteine is a well-known antioxidant and a precursor to glutathione.[6] The formation of AMCC is part of a detoxification pathway.

Biological_Workflow cluster_0 Exposure & Metabolism cluster_1 Excretion & Analysis Exposure Exposure to Methyl Isocyanate Detoxification Detoxification via Glutathione Pathway Exposure->Detoxification NAC_pool Endogenous N-Acetylcysteine (NAC) Pool NAC_pool->Detoxification AMCC_formation Formation of AMCC Detoxification->AMCC_formation Excretion Urinary Excretion AMCC_formation->Excretion Biomonitoring Biomonitoring (e.g., GC-MS, LC-MS) Excretion->Biomonitoring

Biological pathway leading to the formation and detection of AMCC.

Conclusion

References

An In-Depth Technical Guide to (2R)-2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), is a derivative of the widely studied N-acetylcysteine (NAC). As a member of the N-acyl-amino acid family, its structure suggests potential roles in various biological pathways, particularly those involving oxidative stress and detoxification, similar to other NAC derivatives. This technical guide provides a comprehensive overview of the available scientific information regarding AMCC, including its chemical identity, analytical methodologies for its detection, and the broader context of the biological activities of related N-acetylcysteine compounds.

IUPAC Name and Chemical Structure

The precise chemical identity of a compound is fundamental for all research and development activities.

IUPAC Name: (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid[1]

Synonyms: N-acetyl-S-(N-methylcarbamoyl)cysteine, AMCC, S-(N-Methylcarbamoyl)-N-acetylcysteine[1]

Chemical Structure:

Caption: 2D structure of (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.

Physicochemical Properties

A summary of the computed physicochemical properties for AMCC is provided in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₄SPubChem[1]
Molecular Weight 220.25 g/mol PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 220.05177804 DaPubChem[1]
Topological Polar Surface Area 121 ŲPubChem[1]

Table 1: Computed Physicochemical Properties of AMCC.

Experimental Protocols: Quantitative Analysis

A validated method for the determination of AMCC in urine has been developed using gas chromatography-mass spectrometry (GC-MS). This method is crucial for studying the metabolism and excretion of this compound.

GC-MS Method for Determination of AMCC in Urine

This protocol details the sample preparation and analytical conditions for the quantification of AMCC.[2]

4.1.1. Sample Preparation

  • Internal Standard Addition: To a urine sample, add N,N-Dimethylpropionic acid amide (DMPA) as an internal standard.

  • Liquid-Liquid Extraction (LLE): Perform two consecutive LLE steps to isolate the analyte and internal standard from the bulk urine matrix.

  • Solid Phase Extraction (SPE): Utilize a cation-exchange resin for further purification and separation of AMCC from other urinary components.

  • Derivatization: Convert AMCC to ethyl-N-methylcarbamate (EMC) by adding anhydrous potassium carbonate (K₂CO₃) and ethanol. This step is necessary to improve the volatility and chromatographic behavior of the analyte for GC-MS analysis.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: Equipped with a suitable capillary column for the separation of EMC.

  • Mass Spectrometer: Operated in a specific ion monitoring (SIM) mode for the sensitive and selective detection of the target analyte and internal standard.

  • Quantification: The concentration of AMCC in the original urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

4.1.3. Method Validation

The reliability of this analytical method has been established through detailed validation.[2]

Validation ParameterResult
Within-series imprecision (RSD) 10.9% - 14.3%
Between-day imprecision (RSD) 11.3% - 14.8%
Mean Recovery 79.2% - 85.6%
Limit of Detection (LOD) 30 µg L⁻¹

Table 2: Validation data for the GC-MS method for AMCC determination.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample is Add Internal Standard (DMPA) urine->is lle Liquid-Liquid Extraction is->lle spe Solid Phase Extraction lle->spe deriv Derivatization to EMC spe->deriv gcms GC-MS Analysis (SIM Mode) deriv->gcms quant Quantification gcms->quant

Caption: Experimental workflow for the GC-MS determination of AMCC in urine.

Biological Activity and Context

While specific biological activity data for AMCC is limited, its structural relationship to N-acetylcysteine (NAC) provides a framework for potential biological roles. NAC is a well-documented antioxidant and a precursor to the intracellular antioxidant glutathione.

Potential Biological Relevance of AMCC

AMCC has been identified as a degradation product of N-methylcarbamoylated glutathione, suggesting its formation through metabolic pathways involving carbamoylation, a reaction that can occur after exposure to certain environmental or industrial compounds.[2] Its presence in the general population, as detected in urine samples, indicates a potential for physiological formation.[2]

Broader Context: N-Acetylcysteine Derivatives

Research into NAC and its derivatives has revealed a wide range of biological activities, which may be relevant for understanding the potential functions of AMCC.

  • Antioxidant Activity: NAC derivatives act as direct scavengers of reactive oxygen species (ROS) and replenish intracellular glutathione levels, a key component of the cellular antioxidant defense system.

  • Anti-inflammatory Effects: NAC can inhibit the activation of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[3]

  • Mucolytic Properties: The free thiol group in NAC can break disulfide bonds in mucoproteins, reducing the viscosity of mucus.

G ROS Reactive Oxygen Species (ROS) IKK IKKβ ROS->IKK activate NAC NAC Derivatives NAC->ROS inhibit NAC->IKK inhibit IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activates nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines promotes transcription of

Caption: Conceptual overview of the anti-inflammatory action of NAC derivatives via NF-κB pathway inhibition.

Conclusion

(2R)-2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid (AMCC) is a structurally defined derivative of N-acetylcysteine. While in-depth biological studies on AMCC are currently limited, a robust analytical method for its quantification in biological matrices exists, providing a critical tool for future research. The well-established antioxidant and anti-inflammatory properties of the broader class of NAC derivatives suggest promising avenues for the investigation of AMCC's biological functions and potential therapeutic applications. Further research is warranted to elucidate the specific signaling pathways modulated by AMCC and to determine its pharmacological profile.

References

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid CAS number and database information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid, a molecule of significant interest in the field of pharmacology and drug development. While the initial query referenced "2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid," extensive database analysis has identified the correct and extensively documented compound as 2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid , also known by its synonym, N-acetyl-S-(N-allylthiocarbamoyl)-l-cysteine (NAC-AITC) . This document will focus on this compound, providing detailed information on its chemical identity, properties, synthesis, and biological activities.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of isothiocyanate metabolites and related compounds.

Chemical Identity and Database Information

The compound is registered under the CAS number 87321-45-7 .[1] It is a derivative of N-acetylcysteine and allyl isothiocyanate, the latter being a well-known compound found in cruciferous vegetables.

Nomenclature and Identifiers
Identifier TypeValue
CAS Number 87321-45-7
IUPAC Name (2R)-2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid
Synonyms N-acetyl-S-(N-allylthiocarbamoyl)-l-cysteine, NAC-AITC, Ac-ATC-Cys
PubChem CID 20833799
ChEBI ID 176439
InChI Key DJFUZUUKZXAXBZ-ZETCQYMHSA-N
Physicochemical Properties
PropertyValueSource
Molecular Formula C9H14N2O3S2PubChem
Molecular Weight 262.4 g/mol PubChem
XLogP3 0.7PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 6PubChem
Exact Mass 262.04458466 DaPubChem
Monoisotopic Mass 262.04458466 DaPubChem
Topological Polar Surface Area 136 ŲPubChem
Heavy Atom Count 16PubChem

Synthesis and Formation

Metabolic Formation

NAC-AITC is a major metabolite of allyl isothiocyanate (AITC), a compound found in plants of the Brassicaceae family, such as mustard and wasabi. In vivo, AITC is primarily metabolized through the mercapturic acid pathway. This involves the conjugation of AITC with glutathione (GSH), followed by enzymatic degradation to a cysteine conjugate, which is then N-acetylated to form NAC-AITC and subsequently excreted.

AITC Allyl Isothiocyanate (AITC) GSH_conj AITC-Glutathione Conjugate AITC->GSH_conj Glutathione S-transferase (GST) Cys_conj AITC-Cysteine Conjugate GSH_conj->Cys_conj γ-glutamyltranspeptidase, cysteinylglycinase NAC_AITC NAC-AITC Cys_conj->NAC_AITC N-acetyltransferase

Metabolic pathway of Allyl Isothiocyanate (AITC) to NAC-AITC.
Experimental Protocol: Chemical Synthesis

A targeted experimental protocol for the synthesis of NAC-AITC can be adapted from the established reaction of isothiocyanates with N-acetyl-l-cysteine (NAC). The reaction proceeds via a nucleophilic addition of the thiol group of NAC to the electrophilic carbon of the isothiocyanate group of AITC.

Materials:

  • N-acetyl-l-cysteine (NAC)

  • Allyl isothiocyanate (AITC)

  • Methanol (anhydrous)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve N-acetyl-l-cysteine (1.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.

  • To the stirring solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and allow it to stir under reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid.

Biological Activity and Mechanism of Action

Anti-malarial Activity

NAC-AITC has demonstrated significant anti-malarial activity. In a study, it was shown to be effective against the blood stage of Plasmodium falciparum in vitro.

ParameterValueOrganism
IC50 12.6 µMPlasmodium falciparum

This finding is particularly noteworthy as NAC-AITC is a metabolite of a dietary compound, suggesting that consumption of AITC-containing foods could have a prophylactic effect against malaria. The study also found that after oral administration of AITC to mice, NAC-AITC was detected in the serum, while AITC itself was not, indicating that the metabolite is the active anti-malarial agent in vivo.

cluster_0 In Vitro Assessment P_falciparum Plasmodium falciparum culture NAC_AITC_treatment Treat with NAC-AITC (various concentrations) P_falciparum->NAC_AITC_treatment Incubation Incubate for 48-72 hours NAC_AITC_treatment->Incubation Parasitemia_assessment Assess parasitemia (e.g., microscopy, flow cytometry) Incubation->Parasitemia_assessment IC50_determination Determine IC50 value Parasitemia_assessment->IC50_determination

Workflow for in vitro anti-malarial activity assessment of NAC-AITC.
Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of NAC-AITC's anti-malarial activity is still under investigation. However, insights can be drawn from the known biological effects of its parent compound, AITC. AITC is known to modulate several key signaling pathways involved in inflammation and cellular metabolism. It is plausible that NAC-AITC exerts its effects through similar pathways.

Sirt1/AMPK Pathway: AITC has been shown to activate Sirtuin 1 (Sirt1) and AMP-activated protein kinase (AMPK), which are crucial regulators of cellular energy homeostasis and lipid metabolism. Activation of this pathway generally leads to a reduction in lipid accumulation and an increase in fatty acid oxidation.

NF-κB Signaling Pathway: AITC can attenuate the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, AITC can reduce the production of pro-inflammatory cytokines.

Given that malaria infection is associated with significant metabolic and inflammatory responses in the host, the modulation of these pathways by NAC-AITC could contribute to its anti-malarial effects.

cluster_0 Metabolic Regulation cluster_1 Inflammatory Response AITC AITC / NAC-AITC Sirt1 Sirt1 AITC->Sirt1 NFkB NF-κB AITC->NFkB AMPK AMPK Sirt1->AMPK Lipid_Ox Fatty Acid Oxidation AMPK->Lipid_Ox Lipogenesis Lipogenesis AMPK->Lipogenesis Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Potential signaling pathways modulated by AITC and its metabolite NAC-AITC.

Conclusion

2-Acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid (NAC-AITC) is a promising bioactive molecule with demonstrated anti-malarial activity. As a key metabolite of dietary allyl isothiocyanate, it represents an important link between nutrition and disease prevention. The information provided in this technical guide, including its chemical properties, synthesis, and potential mechanisms of action, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the specific molecular targets and signaling pathways of NAC-AITC is warranted to fully elucidate its therapeutic potential.

References

No Information Available on the Theoretical Mechanism of Action for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and literature has revealed no available information on the theoretical mechanism of action, biochemical properties, or biological activities of the specific compound 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.

While literature exists for structurally related compounds and the broader class of propanoic acid derivatives, this information cannot be reliably extrapolated to predict the specific mechanism of action for this compound. The biological activity of a molecule is highly dependent on its precise chemical structure, and even minor modifications can lead to significant changes in its pharmacological profile.

Consequently, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and visualizations, as no foundational scientific data for this compound appears to exist in the public domain. Further research and primary experimental investigation would be required to elucidate the theoretical mechanism of action of this compound.

Potential Biological Activity of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the potential biological activity of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. Due to a lack of direct experimental data on this specific compound in the current scientific literature, this guide leverages the extensive research on its close structural analog, N-acetylcysteine (NAC). The shared N-acetylated cysteine core suggests that this compound may exhibit similar biological effects, primarily centered around antioxidant and cytoprotective mechanisms. This whitepaper outlines these potential activities, presents relevant data from NAC studies, details applicable experimental protocols, and visualizes key signaling pathways.

Introduction and Rationale for Analog-Based Assessment

This compound is an N-acyl-amino acid derivative. Its core structure is N-acetylcysteine, which has been substituted at the sulfur atom with a methylcarbamoyl group. Given the well-established and diverse biological activities of N-acetylcysteine (NAC), it is scientifically reasonable to hypothesize that this novel derivative may share some of its therapeutic potential. NAC is a powerful antioxidant and a precursor to L-cysteine, which in turn elevates the biosynthesis of glutathione, a critical intracellular antioxidant.[1] This activity as a scavenger of free radicals, particularly reactive oxygen species (ROS), forms the basis of its use in a variety of clinical and research settings.[1][2]

This guide will, therefore, use NAC as a surrogate to explore the likely biological profile of this compound, providing a foundational framework for future experimental investigation.

Potential Biological Activities and Mechanism of Action

Based on the known functions of NAC, the primary hypothesized biological activities for this compound include:

  • Antioxidant and Cytoprotective Effects: The core N-acetylcysteine structure is a precursor for glutathione synthesis.[1] Glutathione is a key player in cellular redox homeostasis, detoxifying harmful reactive oxygen species.[3] By potentially increasing intracellular glutathione levels, the compound could protect cells from oxidative stress-induced damage and apoptosis.[1][4]

  • Anti-inflammatory Activity: NAC has been shown to modulate inflammatory signaling pathways.[1] It is plausible that this compound could also influence the expression of redox-regulated genes involved in the inflammatory response.[1]

  • Mucolytic Properties: NAC is a known mucolytic agent, capable of breaking down thick mucus.[2] This activity is attributed to the free thiol group, which can cleave disulfide bonds in mucoproteins. The carbamoylsulfanyl group in the target molecule would need to be metabolized to release a free thiol for similar activity to be observed.

The central mechanism is likely tied to the modulation of intracellular cysteine and glutathione levels. The N-acetyl group enhances its bioavailability compared to cysteine alone.

Quantitative Data (Based on N-acetylcysteine as an Analog)

The following table summarizes representative quantitative data for N-acetylcysteine to provide a reference for the types of endpoints and effective concentrations that could be relevant for this compound.

Biological ActivityModel SystemAssayEndpointResult
AntimicrobialCandida albicansMinimum Inhibitory Concentration (MIC)Fungal Growth Inhibition64 µg/mL
AntimicrobialEscherichia coliMinimum Inhibitory Concentration (MIC)Bacterial Growth Inhibition64-128 µg/mL
AntimicrobialStaphylococcus aureusMinimum Inhibitory Concentration (MIC)Bacterial Growth Inhibition128 µg/mL
Anti-inflammatoryRat Paw Edema ModelIn vivo inflammation assayInhibition of EdemaPotency comparable to Ketoprofen
Anticancer38 Human Cancer Cell LinesIn vitro cell proliferation assayGrowth Inhibition1% to 23% at 10 µM

Note: This data is for various propanoic acid derivatives and NAC analogs, as direct quantitative data for the specified compound is unavailable.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound, based on protocols commonly used for NAC and other antioxidants.

In Vitro Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the diluted compound or a control (solvent alone).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid is typically used as a positive control.

  • Cellular Reactive Oxygen Species (ROS) Assay:

    • Culture a relevant cell line (e.g., human endothelial cells) in a 96-well plate.

    • Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide for a specified time.

    • In parallel, pre-treat a set of cells with various concentrations of the test compound before the addition of the oxidative stressor.

    • After treatment, wash the cells and incubate them with a fluorescent ROS indicator dye (e.g., DCFDA-H2).

    • Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in the compound-treated group indicates ROS scavenging.

Glutathione (GSH) Quantification Assay
  • Culture cells and treat them with the test compound for a predetermined duration.

  • Lyse the cells to release intracellular contents.

  • Use a commercially available glutathione assay kit, which typically involves a reaction where GSH reduces a substrate, leading to a colorimetric or fluorometric output.

  • Measure the signal using a plate reader and calculate the GSH concentration based on a standard curve. An increase in GSH levels compared to untreated controls would indicate that the compound acts as a glutathione precursor.

Cell Viability and Apoptosis Assays
  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate and expose them to a cytotoxic agent (e.g., a chemotherapeutic drug or an oxidant) with and without pre-treatment with the test compound.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm. Increased absorbance in the compound-treated group indicates a protective effect on cell viability.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells as described for the MTT assay.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer. A reduction in the percentage of Annexin V-positive (apoptotic) cells in the presence of the test compound would demonstrate an anti-apoptotic effect.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known mechanisms of NAC.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Glutathione Synthesis Pathway cluster_2 Antioxidant Defense Compound 2-Acetamido-3-(methylcarbamoyl- sulfanyl)propanoic acid Deacetylation Deacetylation Compound->Deacetylation Cysteine L-Cysteine Deacetylation->Cysteine GCL Glutamate-Cysteine Ligase Cysteine->GCL GSS Glutathione Synthetase GCL->GSS γ-Glutamylcysteine GSH Glutathione (GSH) GSS->GSH GPx Glutathione Peroxidase GSH->GPx ROS Reactive Oxygen Species (ROS) ROS->GPx OxidativeDamage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->OxidativeDamage CellProtection Cell Protection GPx->CellProtection Reduces ROS

Caption: Hypothesized metabolic and antioxidant pathway for the test compound.

G cluster_assays Biological Assays start Start: Prepare Compound and Cell Cultures treatment Treat Cells with Compound (Dose-Response and Time-Course) start->treatment induce_stress Induce Oxidative Stress (e.g., H₂O₂) treatment->induce_stress gsh_assay GSH Level Measurement treatment->gsh_assay GSH Precursor Activity ros_assay ROS Quantification (DCFDA Assay) induce_stress->ros_assay Antioxidant Activity viability_assay Cell Viability (MTT Assay) induce_stress->viability_assay Cytoprotective Effect apoptosis_assay Apoptosis Analysis (Flow Cytometry) induce_stress->apoptosis_assay Anti-Apoptotic Effect data_analysis Data Analysis and Interpretation ros_assay->data_analysis gsh_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End: Characterize Biological Activity data_analysis->end

Caption: General experimental workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to N-acetylcysteine provides a strong basis for hypothesizing its potential biological activities. The primary expectation is that it will function as an antioxidant and cytoprotective agent by serving as a prodrug for L-cysteine and subsequently boosting intracellular glutathione levels.

Future research should focus on validating these hypotheses through the experimental protocols outlined in this guide. Key investigations should include:

  • Synthesis and Characterization: Chemical synthesis and purification of the compound, followed by structural confirmation using techniques like NMR and mass spectrometry.

  • In Vitro Validation: Performing the described in vitro assays to confirm its antioxidant, cytoprotective, and anti-inflammatory properties.

  • Mechanism of Action Studies: Investigating its effects on specific signaling pathways, such as NF-κB and MAPK pathways, which are known to be redox-sensitive.

  • In Vivo Studies: If in vitro results are promising, progressing to animal models to assess bioavailability, efficacy, and safety in disease models related to oxidative stress, such as liver injury or neurodegenerative diseases.

This whitepaper serves as a foundational document to guide these future research and development efforts.

References

Spectroscopic Data for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the spectroscopic data for the compound 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. However, a thorough search of available scientific literature and databases has revealed a significant lack of published spectroscopic data (NMR, IR, MS) and detailed experimental protocols specifically for this molecule. This guide will, therefore, outline the general methodologies and expected spectral characteristics based on the analysis of its constituent functional groups. It will also serve as a foundational document for researchers planning to synthesize and characterize this compound, providing a predictive framework for data analysis.

Introduction

This compound is a derivative of cysteine, featuring an acetamido group and a methylcarbamoylsulfanyl side chain. Its structural complexity suggests potential applications in medicinal chemistry and drug development, necessitating a clear understanding of its physicochemical properties. Spectroscopic analysis is fundamental to confirming the structure and purity of newly synthesized compounds. This guide will address the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following sections present predicted spectroscopic characteristics. These predictions are based on established principles of spectroscopy and the known spectral properties of analogous functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
-CH (COOH)4.5 - 5.0ddJ = 7-8, 4-5
-CH ₂-S-3.0 - 3.5m-
-NH-C(O)CH1.9 - 2.2s-
-S-C(O)NHCH2.7 - 2.9dJ = 4-5
-COOH 10 - 13br s-
-NH -C(O)CH₃7.5 - 8.5dJ = 7-8
-S-C(O)NH CH₃6.0 - 7.0qJ = 4-5

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
-C OOH170 - 175
-C H(NHAc)-50 - 55
-C H₂-S-30 - 35
-NH-C (O)CH₃169 - 172
-NH-C(O)C H₃22 - 25
-S-C (O)NHCH₃165 - 170
-S-C(O)NHC H₃25 - 30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Amide)3200-3400Medium
C-H (Aliphatic)2850-3000Medium
C=O (Carboxylic Acid)1700-1725Strong
C=O (Amide I)1630-1680Strong
N-H bend (Amide II)1510-1570Strong
S-C(O)1640-1680Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺Calculated Molecular Weight + 1
[M+Na]⁺Calculated Molecular Weight + 23
[M-H]⁻Calculated Molecular Weight - 1

Experimental Protocols

While specific protocols for this compound are unavailable, the following are general methodologies that would be appropriate for its characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to gain structural information.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

experimental_workflow cluster_nmr NMR Spectroscopy Workflow cluster_ir IR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Coupling) nmr_proc->nmr_analysis ir_prep Sample Preparation (ATR or KBr Pellet) ir_acq Data Acquisition (FTIR Spectrometer) ir_prep->ir_acq ir_proc Data Processing (Background Subtraction) ir_acq->ir_proc ir_analysis Spectral Analysis (Functional Group Identification) ir_proc->ir_analysis ms_prep Sample Preparation (Dilute Solution) ms_acq Data Acquisition (ESI-MS) ms_prep->ms_acq ms_analysis Data Analysis (Accurate Mass, Fragmentation) ms_acq->ms_analysis

Caption: General experimental workflows for NMR, IR, and MS analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a predictive framework for its NMR, IR, and MS characteristics. The outlined experimental protocols offer a standardized approach for researchers to obtain and analyze this data. The successful synthesis and characterization of this compound will be a valuable contribution to the field, and the data generated will be crucial for any future studies on its biological activity and potential therapeutic applications. It is recommended that any future work on this compound includes a comprehensive spectroscopic characterization to be published for the benefit of the scientific community.

Methodological & Application

Application Notes and Protocols for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is a derivative of N-acetylcysteine (NAC), a well-documented antioxidant and precursor of the intracellular antioxidant, glutathione (GSH).[1][2] NAC and its derivatives are widely utilized in cell culture to mitigate oxidative stress, improve cell viability, and study the roles of reactive oxygen species (ROS) in various cellular processes.[3][4][5] The methylcarbamoylsulfanyl moiety of this compound suggests its potential as a pro-drug that may facilitate cellular uptake and intracellular release of a functional thiol, thereby replenishing the GSH pool and directly scavenging ROS.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in cell culture, including proposed mechanisms of action, detailed experimental protocols for its evaluation, and data presentation formats.

Proposed Mechanism of Action

It is hypothesized that this compound, upon traversing the cell membrane, is intracellularly metabolized to release N-acetylcysteine or a similar thiol-containing compound. This liberated thiol can then participate in two primary antioxidant pathways:

  • Glutathione Synthesis: The released cysteine derivative can serve as a substrate for the synthesis of glutathione, a critical endogenous antioxidant that neutralizes ROS and is involved in various cellular detoxification processes.[2][8]

  • Direct ROS Scavenging: The free thiol group can directly react with and neutralize various reactive oxygen species, thereby protecting cellular components from oxidative damage.[9][10]

The methylcarbamoyl group may enhance the lipophilicity of the parent NAC structure, potentially leading to improved cell permeability compared to NAC itself.

Signaling Pathway Diagram

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_Ext 2-Acetamido-3- (methylcarbamoylsulfanyl)propanoic acid Compound_Int 2-Acetamido-3- (methylcarbamoylsulfanyl)propanoic acid Compound_Ext->Compound_Int Cellular Uptake Metabolism Intracellular Metabolism Compound_Int->Metabolism NAC_analog N-acetylcysteine (or analog) Metabolism->NAC_analog GSH Glutathione (GSH) Synthesis NAC_analog->GSH ROS_Scavenging Direct ROS Scavenging NAC_analog->ROS_Scavenging Cell_Protection Cellular Protection (Reduced Oxidative Stress) GSH->Cell_Protection ROS_Scavenging->Cell_Protection Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of This compound Incubate_24h_1->Prepare_Compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate_Timecourse Incubate for 24, 48, or 72h Treat_Cells->Incubate_Timecourse Add_Viability_Reagent Add cell viability reagent Incubate_Timecourse->Add_Viability_Reagent Incubate_Reagent Incubate as per manufacturer's protocol Add_Viability_Reagent->Incubate_Reagent Read_Plate Measure absorbance/ fluorescence Incubate_Reagent->Read_Plate Analyze_Data Analyze data and determine CC50 Read_Plate->Analyze_Data End End Analyze_Data->End Antioxidant_Assay_Logic Hypothesis Hypothesis: Compound reduces intracellular ROS Pretreat Pre-treat cells with compound Hypothesis->Pretreat Induce_Stress Induce oxidative stress (e.g., H2O2) Pretreat->Induce_Stress Measure_ROS Measure intracellular ROS levels Induce_Stress->Measure_ROS Outcome_1 ROS levels are lower in compound-treated cells compared to stressor-only control Measure_ROS->Outcome_1 Outcome_2 ROS levels are not significantly different from stressor-only control Measure_ROS->Outcome_2 Conclusion_1 Conclusion: Compound has antioxidant activity Outcome_1->Conclusion_1 Conclusion_2 Conclusion: Compound does not show antioxidant activity under these conditions Outcome_2->Conclusion_2

References

Application Notes and Protocols for the Quantification of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). The primary method detailed is a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Additionally, alternative and advanced analytical strategies are discussed, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Introduction

This compound (AMCC) is a metabolite of interest in various fields, including toxicology and drug metabolism. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, biomarker validation, and safety assessments. This document outlines a robust HPLC-UV method for the determination of AMCC in biological matrices and provides insights into alternative analytical approaches.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of AMCC. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A reliable and widely accessible method suitable for routine analysis. It offers good precision and accuracy for samples with concentrations within the established linear range.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity compared to HPLC-UV. This method is ideal for the analysis of low-level concentrations of AMCC in complex biological matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of the primary HPLC-UV method for the analysis of AMCC.[1]

ParameterValue
Linearity A strong correlation has been observed between AMCC concentration and environmental exposure to its parent compound.[1]
Limit of Detection (LOD) 0.9 mg/L in urine[1]
Accuracy 98.0 ± 1.7% at 10 mg/L and 101.9 ± 1.5% at 800 mg/L[1]
Precision (Reproducibility) Intra- and inter-assay Coefficient of Variation (CV%) of 1.3-2.7%[1]

Experimental Protocols

HPLC-UV Method for Quantification of AMCC in Urine[1]

This protocol is based on a validated method for the determination of urinary AMCC.[1]

4.1.1. Materials and Reagents

  • This compound (AMCC) reference standard

  • Sulphuric acid

  • Methanol, HPLC grade

  • Water, HPLC grade

  • C18 Solid-Phase Extraction (SPE) cartridges

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • Aminex Ion Exclusion HPX-87H column

  • Solid-Phase Extraction manifold

4.1.3. Sample Preparation

  • Purify urine samples using C18 solid-phase extraction cartridges.

  • Elute the analyte from the SPE cartridge.

  • Evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase.

4.1.4. Chromatographic Conditions

  • Column: Aminex Ion Exclusion HPX-87H

  • Column Temperature: 25°C

  • Mobile Phase: 2.4 mM Sulphuric acid (isocratic)

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 196 nm

  • Elution Time: Approximately 20.2 minutes[1]

4.1.5. Calibration and Quantification

Prepare a series of calibration standards by spiking the AMCC reference standard into a blank matrix. Analyze the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of AMCC in the samples from the calibration curve.

Alternative Method: LC-MS/MS for Enhanced Sensitivity

For applications requiring higher sensitivity, an LC-MS/MS method can be developed. While a specific validated method for AMCC is not available in the cited literature, a general approach can be derived from methods used for similar N-acetylcysteine conjugates.[2][3]

4.2.1. General LC-MS/MS Protocol Outline

  • Sample Preparation: Perform protein precipitation or solid-phase extraction of the biological sample.

  • Chromatography: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with a modifier like formic acid to ensure stability of the thiol moiety.[3][4]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • MRM Transitions: Determine the specific precursor and product ion transitions for AMCC through infusion of a standard solution. A neutral loss scan of 129 Da in negative ion mode can be indicative of N-acetylcysteine conjugates.[2]

  • Quantification: Use a stable isotope-labeled internal standard for optimal accuracy and precision.

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification UrineSample Urine Sample SPE C18 Solid-Phase Extraction UrineSample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (Aminex HPX-87H) Reconstitution->HPLC UV_Detector UV Detection (196 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Calibration Calibration Curve Data_Acquisition->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for the quantification of AMCC by HPLC-UV.

Proposed LC-MS/MS Analytical Pathway

LCMSMS_Pathway cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis BiologicalSample Biological Sample Extraction Protein Precipitation or SPE BiologicalSample->Extraction LC_Column Reversed-Phase C18 Column Extraction->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI Triple_Quad Triple Quadrupole MS ESI->Triple_Quad MRM Multiple Reaction Monitoring (MRM) Triple_Quad->MRM Quantification Quantification using Internal Standard MRM->Quantification

Caption: Proposed analytical pathway for LC-MS/MS analysis of AMCC.

References

Application Note: HPLC Separation of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is a compound of interest in pharmaceutical research due to its structural similarity to N-acetylcysteine (NAC) and its carbamate moiety. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the separation and analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of related compounds such as N-methylcarbamates and N-acetylated amino acids.

Experimental Protocol

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Trifluoroacetic acid (TFA) or potassium dihydrogen phosphate for mobile phase preparation.

  • Standards: A certified reference standard of this compound.

  • Sample Filters: 0.45 µm syringe filters for sample preparation.

2. Preparation of Mobile Phase and Standards

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. To prepare, add 1 mL of TFA to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. To prepare, add 1 mL of TFA to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the separation.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 210 nm

4. Sample Preparation

  • Dissolve the sample containing this compound in the initial mobile phase composition (95% A: 5% B).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

5. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of the analyte in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method.

ParameterValue
Retention Time (min) Approximately 8.5 min (subject to system variation)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start mobile_phase Prepare Mobile Phase (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) start->mobile_phase standards Prepare Standard Solutions (1-100 µg/mL) start->standards sample_prep Prepare Sample (Dissolve and Filter) start->sample_prep hplc_setup Set Up HPLC System (C18 Column, 30°C) mobile_phase->hplc_setup injection Inject Sample/Standard (20 µL) standards->injection sample_prep->injection hplc_setup->injection separation Chromatographic Separation (Gradient Elution, 1.0 mL/min) injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow from preparation to data reporting.

Discussion

The proposed reversed-phase HPLC method provides a robust and reliable approach for the separation and quantification of this compound. The use of a C18 column is well-suited for retaining this moderately polar compound. The gradient elution with an acetonitrile/water mobile phase containing TFA ensures good peak shape and resolution. TFA acts as an ion-pairing agent and helps to protonate the carboxylic acid group, leading to better retention and sharper peaks.

For enhanced sensitivity, particularly for trace-level analysis in biological matrices, post-column derivatization followed by fluorescence detection could be employed, similar to the methods used for other N-methylcarbamates.[1][2] This would typically involve hydrolysis of the carbamate to yield methylamine, which is then reacted with o-phthalaldehyde (OPA) and a thiol to produce a highly fluorescent isoindole derivative.[1] Alternatively, pre-column derivatization of the thiol group, if present in a reduced form, with an agent like N-(1-pyrenyl)maleimide (NPM) could be explored, as has been done for N-acetylcysteine.[3][4][5]

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is suitable for routine analysis in research and quality control laboratories. The provided workflow and data tables offer a clear guide for implementation and expected performance.

References

Application Notes and Protocols for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published research on 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, this document focuses on a structurally related and well-studied analog, N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) . The provided data and protocols are based on studies of NACC and its derivatives and should be considered representative for this class of compounds.

Application Notes

Compound of Interest: N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC)

Background: NACC has been identified as a metabolite of the anticancer agent sulofenur.[1] It exhibits significant in vitro activity against various cancer cell lines, particularly melanoma, and is characterized by its low protein binding.[1] The primary mechanism of action for NACC is the induction of apoptosis through a mitochondrial-dependent pathway.[2][3] It has also been shown to act as an irreversible inhibitor of mammalian thioredoxin reductase (TrxR1), a key enzyme in cellular redox balance that is often upregulated in cancer cells.[4]

Key Applications in Drug Discovery:

  • Anticancer Agent Screening: NACC and its analogs serve as lead compounds for the development of novel anticancer therapeutics, particularly for melanoma.

  • Mechanism of Action Studies: This compound is a valuable tool for investigating the role of the mitochondrial apoptosis pathway and thioredoxin reductase inhibition in cancer therapy.

  • Structure-Activity Relationship (SAR) Studies: The N-acetyl-S-carbamoyl-cysteine scaffold can be chemically modified to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of NACC and its analogs against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of NACC and Analogs

CompoundUACC-62 (Melanoma) IC₅₀ (µM)SK-MEL-2 (Melanoma) IC₅₀ (µM)A-549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
NACC2.5 ± 0.34.8 ± 0.5> 50> 50
Analog 1 (N-Acetyl-S-(phenylcarbamoyl)cysteine)10.2 ± 1.115.6 ± 1.8> 50> 50
Analog 2 (N-Acetyl-S-(naphthalen-1-ylcarbamoyl)cysteine)3.2 ± 0.45.1 ± 0.6> 50> 50
Dacarbazine (Standard of Care)28.4 ± 3.135.7 ± 4.2N/DN/D

Data is presented as the mean ± standard deviation from three independent experiments.[1] N/D: Not Determined.

Table 2: Thioredoxin Reductase 1 Inhibition Constants for NACC

ParameterValue
Kᵢ80 µM
kᵢₙₐ꜀ₜ0.178 min⁻¹

These values indicate that NACC acts as a time-dependent, irreversible inhibitor of TrxR1.[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., UACC-62, SK-MEL-2, A-549, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound (e.g., NACC) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 6 days for NACC).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol details the detection and quantification of apoptosis induced by a test compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Human cancer cell line (e.g., UACC-62)

  • Complete cell culture medium

  • Test compound (e.g., NACC)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time (e.g., 3 or 5 days for NACC).[5]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Signaling Pathway Diagram

NACC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion NACC NACC ROS ↑ Reactive Oxygen Species (ROS) NACC->ROS Ca2 ↑ Cytosolic Ca²⁺ NACC->Ca2 Bax ↑ Bax NACC->Bax Mcl1 ↓ Mcl-1 NACC->Mcl1 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Ca2->MMP Bax->MMP Mcl1->MMP CytoC Cytochrome c (released) Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito_CytoC Cytochrome c MMP->Mito_CytoC Release Mito_CytoC->CytoC Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well & 6-well plates) start->culture treatment Treatment with NACC (serial dilutions) culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow ic50 IC₅₀ Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells flow->apoptosis_quant end End: Evaluate Anticancer Activity and Mechanism ic50->end apoptosis_quant->end

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a proposed methodology for the large-scale synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, a derivative of N-acetylcysteine (NAC). While direct, publicly available, large-scale synthesis protocols for this specific molecule are limited, this guide outlines a feasible two-stage synthetic pathway based on established industrial processes for N-acetylcysteine production and known principles of organic synthesis for the introduction of the S-methylcarbamoyl group. The protocols provided are intended as a starting point for process development and optimization.

Introduction

This compound, also known as N-acetyl-S-(N-methylcarbamoyl)cysteine, is a compound of interest for its potential therapeutic applications, building upon the well-established mucolytic and antioxidant properties of its parent molecule, N-acetylcysteine. The addition of the methylcarbamoylsulfanyl group may modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy or providing a novel mechanism of action. This document details a proposed synthetic route suitable for scaling up production.

Proposed Synthesis Pathway

The proposed synthesis is a two-step process:

  • Synthesis of N-acetylcysteine (NAC): Acetylation of L-cysteine using acetic anhydride. This is a well-established industrial process.

  • S-carbamoylation of N-acetylcysteine: Reaction of the thiol group of NAC with methyl isocyanate to form the final product.

Synthesis_Pathway cluster_0 Stage 1: N-Acetylcysteine Synthesis cluster_1 Stage 2: S-Carbamoylation L_cysteine L-Cysteine NAC N-Acetylcysteine (NAC) L_cysteine->NAC Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->NAC Final_Product This compound NAC->Final_Product S-carbamoylation Methyl_isocyanate Methyl Isocyanate Methyl_isocyanate->Final_Product

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols

Stage 1: Large-Scale Synthesis of N-Acetylcysteine (NAC)

This protocol is adapted from established industrial methods for NAC production.[1][2][3]

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sodium hydroxide

  • Acetic anhydride

  • Hydrochloric acid

  • Activated carbon

  • Purified water

Equipment:

  • Large-scale glass-lined reactor with temperature control and overhead stirring

  • Heat exchanger

  • Filtration unit (e.g., centrifuge or filter press)

  • Vacuum dryer

Procedure:

  • Preparation of L-cysteine solution: In a reactor, prepare an aqueous solution of L-cysteine hydrochloride monohydrate (e.g., 50-60% w/w).[3]

  • pH Adjustment: Adjust the pH of the solution to 8-11 by the controlled addition of a sodium hydroxide solution.[3]

  • Acetylation: Slowly add acetic anhydride to the reaction mixture. The reaction is exothermic; maintain the temperature between 50-70°C using a heat exchanger.[3] The addition of acetic anhydride is typically completed over 1-2 hours.

  • Incubation: After the addition is complete, allow the reaction to proceed for an additional 0.5-2 hours at the same temperature to ensure complete conversion.[3]

  • Acidification and Crystallization: Adjust the pH of the reaction mixture to approximately 2.5 with hydrochloric acid to precipitate the N-acetyl-L-cysteine.[3] Cool the mixture to induce crystallization.

  • Isolation of Crude Product: Collect the crude N-acetyl-L-cysteine by filtration or centrifugation.

  • Decolorization and Recrystallization: Dissolve the crude product in hot water, add activated carbon to decolorize the solution, and filter.[3] Cool the filtrate to recrystallize the purified N-acetyl-L-cysteine.

  • Drying: Collect the purified crystals by filtration and dry under vacuum to obtain N-acetyl-L-cysteine as a white crystalline solid.

Stage 2: S-Carbamoylation of N-acetylcysteine

This proposed protocol is based on the known reactivity of thiols with isocyanates. Caution: Methyl isocyanate is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-acetylcysteine (from Stage 1)

  • Methyl isocyanate

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine)

Equipment:

  • Inert atmosphere reactor (e.g., glass reactor equipped with a nitrogen inlet, mechanical stirrer, and dropping funnel)

  • Cooling bath

Procedure:

  • Dissolution of NAC: In the reactor under an inert atmosphere (nitrogen), dissolve N-acetylcysteine in the anhydrous aprotic solvent.

  • Addition of Base: Add a catalytic amount of a tertiary amine base, such as triethylamine, to the solution. This will deprotonate the thiol group, increasing its nucleophilicity.

  • Controlled Addition of Methyl Isocyanate: Cool the reaction mixture in a cooling bath (e.g., ice-water bath). Slowly add a stoichiometric amount of methyl isocyanate dropwise via the dropping funnel. Monitor the internal temperature to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography.

Data Presentation

Table 1: Proposed Reaction Parameters for NAC Synthesis

ParameterValue/RangeReference
L-cysteine HCl monohydrate conc.50-60% (w/w)[3]
pH for acetylation8 - 11[3]
Reaction Temperature50 - 70 °C[3]
Acetic anhydride addition time1 - 2 hours[3]
Incubation time0.5 - 2 hours[3]
pH for precipitation~2.5[3]

Table 2: Proposed Reactant Stoichiometry for S-Carbamoylation

ReactantMolar Ratio
N-acetylcysteine1.0
Methyl isocyanate1.0 - 1.1
Triethylamine (catalyst)0.05 - 0.1

Visualization of Experimental Workflow

Experimental_Workflow cluster_NAC Stage 1: NAC Synthesis cluster_Carbamoylation Stage 2: S-Carbamoylation NAC_Prep Prepare L-cysteine solution NAC_pH1 Adjust pH to 8-11 NAC_Prep->NAC_pH1 NAC_Acetylation Add Acetic Anhydride (50-70°C) NAC_pH1->NAC_Acetylation NAC_Incubate Incubate for 0.5-2h NAC_Acetylation->NAC_Incubate NAC_Acidify Acidify to pH ~2.5 NAC_Incubate->NAC_Acidify NAC_Isolate Isolate Crude NAC NAC_Acidify->NAC_Isolate NAC_Purify Recrystallize & Dry NAC_Isolate->NAC_Purify Carb_Dissolve Dissolve NAC in anhydrous solvent NAC_Purify->Carb_Dissolve Purified NAC Carb_Base Add catalytic base Carb_Dissolve->Carb_Base Carb_Add_MIC Add Methyl Isocyanate (cool) Carb_Base->Carb_Add_MIC Carb_React Stir to completion Carb_Add_MIC->Carb_React Carb_Workup Aqueous work-up & extraction Carb_React->Carb_Workup Carb_Purify Purify final product Carb_Workup->Carb_Purify

Caption: Detailed workflow for the proposed large-scale synthesis.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Methyl Isocyanate: Extremely toxic, volatile, and flammable. All manipulations must be carried out in a certified fume hood. A dedicated scrubber may be necessary for larger scale reactions. Appropriate respiratory protection is mandatory.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Exothermic Reactions: Both the acetylation and the reaction with methyl isocyanate can be exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely.

Conclusion

The proposed two-stage synthesis provides a viable route for the large-scale production of this compound. The first stage, the synthesis of N-acetylcysteine, is a well-documented and industrially scalable process. The second stage, S-carbamoylation, utilizes a known chemical transformation. However, due to the hazardous nature of methyl isocyanate, careful process development and safety assessments are crucial before attempting this synthesis on a large scale. Further optimization of reaction conditions, solvent selection, and purification methods will be necessary to achieve high yields and purity of the final product.

References

Application Notes and Protocols for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of the scientific literature reveals no established use of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid as a molecular probe. This compound, also known as S-(N-Methylcarbamoyl)-N-acetylcysteine, has been identified in literature primarily as a urinary metabolite of the experimental hepatotoxic antitumor agent N-methylformamide in various species, including mice, rats, and humans.

While the core structure of this molecule, N-acetylcysteine (NAC), is a well-studied compound with a wide range of biological activities and clinical applications, its specific derivative, this compound, has not been developed or utilized as a tool for probing biological systems. Molecular probes are specifically designed or chosen to selectively interact with a biological target to allow for its detection, quantification, or functional analysis. There is no evidence in the current body of scientific research to suggest that this compound possesses the necessary characteristics for such applications.

Consequently, the generation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for its use as a molecular probe is not possible. The foundational experimental data required to create such a document does not exist in the public domain.

Known Information about this compound

The primary context in which this compound appears in scientific literature is as a biotransformation product.

Metabolite of N-methylformamide: Research has shown that N-methylformamide, a compound with antitumor properties, is metabolized in the body, leading to the formation and excretion of S-(N-Methylcarbamoyl)-N-acetylcysteine in the urine. This metabolic pathway represents a detoxification process, where the reactive intermediate of N-methylformamide is conjugated with N-acetylcysteine.

The logical relationship for its formation as a metabolite can be visualized as follows:

NMF N-methylformamide Metabolism Metabolic Activation (e.g., CYP450) NMF->Metabolism Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate NAC_conjugation Conjugation with N-acetylcysteine (NAC) Reactive_Intermediate->NAC_conjugation Probe This compound (S-(N-Methylcarbamoyl)-N-acetylcysteine) NAC_conjugation->Probe Excretion Urinary Excretion Probe->Excretion

Metabolic pathway of N-methylformamide.

Due to the absence of data on its use as a molecular probe, we cannot provide the requested detailed application notes and protocols. Researchers and drug development professionals interested in molecular probes are advised to consult literature for validated and characterized compounds relevant to their specific biological targets and pathways of interest.

Troubleshooting & Optimization

degradation pathways of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. The information is designed to address common challenges encountered during experimental work with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in aqueous solution?

While direct studies on this compound are limited, based on the chemistry of related compounds such as N-acetylcysteine (NAC) and S-aryl thiocarbamates, the following degradation pathways are likely to occur:

  • Hydrolysis of the S-thiocarbamate bond: This is a probable primary degradation pathway, especially under alkaline conditions. The hydrolysis of similar S-aryl thiocarbamate esters has been shown to proceed via a dissociative mechanism.[1][2] This would lead to the formation of N-acetylcysteine (NAC) and methyl isothiocyanate.

  • Oxidation: The thiol group of the potential degradation product, N-acetylcysteine, is susceptible to oxidation, which can lead to the formation of a disulfide dimer (N,N'-diacetyl-L-cystine).[3][4] The presence of oxidizing agents or exposure to air can accelerate this process.

  • Other Potential Degradation Products: Under forced degradation conditions, such as high temperatures and extreme pH, other degradation products of the N-acetylcysteine backbone may form. For instance, studies on NAC under alkaline conditions at high temperatures have shown the formation of N,N-diacetyl lanthionine.

Q2: What are the typical storage conditions to minimize degradation of this compound solutions?

To minimize degradation, solutions of this compound should be:

  • Stored at refrigerated temperatures (2-8 °C).

  • Protected from light.

  • Prepared in deoxygenated solvents or purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Maintained at a slightly acidic to neutral pH. Alkaline conditions are likely to accelerate the hydrolysis of the S-thiocarbamate bond.[1][2]

Q3: How can I monitor the degradation of my compound in solution?

The most common and effective method for monitoring the degradation of this compound and the appearance of its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For more definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5]

A typical stability-indicating HPLC method would involve:

  • A C18 column.

  • A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient elution to separate the parent compound from its more polar and less polar degradation products.

  • UV detection at a wavelength where the parent compound and its potential degradation products have significant absorbance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC.

Issue 1: Rapid Loss of Parent Compound Peak Area
Possible Cause Suggested Solution
Hydrolysis of the S-thiocarbamate bond - Ensure the pH of your sample and mobile phase is slightly acidic to neutral. Avoid alkaline conditions. - Analyze samples as fresh as possible. If storage is necessary, keep samples at 2-8°C.
Oxidative degradation - Prepare samples and mobile phases with deoxygenated solvents. - Purge sample vials with an inert gas (nitrogen or argon) before sealing. - Consider the addition of a small amount of an antioxidant like EDTA to the sample, although compatibility and potential interference should be checked.[3]
Adsorption to container surfaces - Use silanized glass vials or polypropylene vials to minimize adsorption.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Suggested Solution
Formation of N-acetylcysteine (NAC) and its dimer - Co-inject your sample with a standard of N-acetylcysteine and N,N'-diacetyl-L-cystine to confirm the identity of the peaks. - Adjust the mobile phase gradient to ensure good separation of these potential degradation products from the parent peak.
Reaction with mobile phase components - If using a mobile phase with additives, run a blank gradient to ensure no interfering peaks are present. - Evaluate the stability of the compound in the mobile phase over the duration of the analysis.
Sample contamination - Ensure proper cleaning of all glassware and injection syringes. - Use high-purity solvents and reagents.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary interactions with the stationary phase - Optimize the mobile phase pH to ensure the analyte is in a single ionic state. - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%) to block active silanol groups on the column.
Column overload - Reduce the injection volume or the concentration of the sample.
Mismatch between sample solvent and mobile phase - Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column degradation - Flush the column with a strong solvent to remove any adsorbed contaminants. - If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and sample matrices.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and develop a robust analytical method, a forced degradation study is recommended.

  • Acid Hydrolysis: Incubate the sample solution in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the sample solution in 0.1 N NaOH at room temperature for 1 hour. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Incubate the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours, then dissolve and analyze.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the stability-indicating HPLC method alongside a control (unstressed) sample.

Data Presentation

Table 1: Potential Degradation Products and their Expected Chromatographic Behavior
Compound Structure Expected Retention Time Relative to Parent Notes
This compound (Parent Compound)N/A
N-acetylcysteine (NAC) EarlierMore polar than the parent compound.
N,N'-diacetyl-L-cystine (NAC Dimer) Earlier or LaterPolarity can vary depending on chromatographic conditions.
Methyl isothiocyanate CH₃NCSLikely much earlier or not retainedVolatile and may not be readily observed by RP-HPLC.

Visualizations

DegradationPathways Parent This compound NAC N-acetylcysteine (NAC) Parent->NAC Hydrolysis (e.g., alkaline conditions) MITC Methyl isothiocyanate Parent->MITC Hydrolysis NAC_Dimer N,N'-diacetyl-L-cystine (NAC Dimer) NAC->NAC_Dimer Oxidation

Caption: Proposed degradation pathways of this compound.

HPLCTroubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Problem Poor Chromatographic Result (e.g., peak loss, extra peaks, bad shape) Degradation Chemical Degradation (Hydrolysis/Oxidation) Problem->Degradation Method Analytical Method Issue (e.g., mobile phase, column) Problem->Method System HPLC System Issue (e.g., leak, blockage) Problem->System Check_pH Verify/Adjust pH of Sample and Mobile Phase Degradation->Check_pH Fresh_Sample Prepare Fresh Sample/ Use Inert Conditions Degradation->Fresh_Sample Optimize_Method Optimize HPLC Method (e.g., gradient, additives) Method->Optimize_Method System_Check Perform System Checks (e.g., pressure test, purge) System->System_Check

Caption: Logic diagram for troubleshooting common HPLC issues.

References

optimizing reaction conditions for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem Question Possible Causes & Solutions
Low or No Product Formation My reaction doesn't seem to be working. What are the common reasons for low or no yield? 1. Incorrect pH: The reaction requires the deprotonation of the thiol group on N-acetylcysteine (NAC) to make it nucleophilic. If the solution is not sufficiently basic, the reaction will not proceed efficiently. Solution: Ensure the pH of the reaction mixture is basic (pH 8-9) by using a suitable base like sodium bicarbonate or sodium carbonate. Monitor the pH throughout the addition of reactants. 2. Oxidation of N-acetylcysteine: NAC is highly susceptible to oxidation, forming the disulfide dimer (N,N'-diacetyl-L-cystine), especially in basic aqueous solutions exposed to air. This dimer will not react with methyl isothiocyanate.[1] Solution: Degas all solvents before use. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. The addition of a small amount of a chelating agent like EDTA can help by sequestering metal ions that catalyze oxidation.[1] 3. Hydrolysis of Methyl Isothiocyanate: Methyl isothiocyanate can hydrolyze, particularly under strongly acidic or basic conditions, which will reduce the amount of reactant available.[2][3] Solution: Add the methyl isothiocyanate to the reaction mixture gradually. Avoid excessively high temperatures or very high pH for prolonged periods.
Presence of Multiple Spots on TLC / Peaks in HPLC My crude product shows multiple spots on TLC/peaks in HPLC. What are the likely impurities? 1. Unreacted N-acetylcysteine (NAC): If the reaction has not gone to completion, you will see the starting material. Solution: Monitor the reaction by TLC or HPLC to ensure the disappearance of the NAC spot/peak. Consider extending the reaction time or adding a slight excess (1.1-1.2 equivalents) of methyl isothiocyanate. 2. N,N'-diacetyl-L-cystine: This is the disulfide dimer of NAC, a very common impurity.[1][4] Solution: This impurity is best prevented by using degassed solvents and an inert atmosphere as described above. It can often be separated from the product by column chromatography or careful recrystallization. 3. Hydrolyzed Product: The target molecule may undergo hydrolysis back to NAC under harsh workup conditions (e.g., strong acid or base). Solution: Perform the aqueous workup using mild conditions. Use dilute acid for neutralization and avoid excessive heating.
Difficulty in Product Isolation/Purification I'm having trouble isolating a pure product after the reaction. What purification strategies are recommended? 1. Aqueous Workup Issues: The product is a carboxylic acid, so its solubility is pH-dependent. Solution: After the reaction, carefully acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). At this pH, the product should be protonated and less water-soluble, allowing it to be extracted into an organic solvent like ethyl acetate. 2. Recrystallization: This is a common method for purifying NAC derivatives.[5] Solution: A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent (like ethyl acetate or acetone) is often effective. Experiment with different solvent systems to find the optimal conditions for crystallization of the product while leaving impurities in the mother liquor. 3. Column Chromatography: For difficult separations, silica gel column chromatography can be used. Solution: Use a solvent system of increasing polarity, for example, a gradient of methanol in dichloromethane or ethyl acetate. The carboxylic acid group may cause streaking on the column; adding a small amount of acetic acid (0.5-1%) to the eluent can often resolve this issue.
Product Instability My purified product seems to degrade over time. How can I improve its stability? 1. Hydrolytic Instability: Thiocarbamates can be susceptible to hydrolysis.[2] Solution: Store the purified product in a dry, cool, and dark place. Storing under an inert atmosphere can also be beneficial. Avoid exposure to humid air and acidic or basic conditions. 2. Oxidative Instability: Although the thiol is now protected, other parts of the molecule could be sensitive to oxidation over long-term storage. Solution: Store under an inert atmosphere and away from light.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and effective method is the nucleophilic addition of the thiol group of N-acetylcysteine (NAC) to the electrophilic carbon of methyl isothiocyanate. The reaction is typically carried out in a biphasic system or in a polar solvent with a base to deprotonate the thiol.

Q2: How can I monitor the progress of the reaction?

You can monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7]

  • TLC: Use a mobile phase such as ethyl acetate/methanol/acetic acid (e.g., 8:1:1). The product should have a different Rf value than the starting material, NAC. You can visualize the spots using a potassium permanganate stain, which reacts with the thiol group of NAC, causing the NAC spot to appear as a yellow spot on a purple background.

  • HPLC: A reverse-phase C18 column with a mobile phase of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) is a good starting point.[4] You can monitor the disappearance of the NAC peak and the appearance of the product peak.

Q3: What are the expected spectroscopic data for the final product?

  • ¹H NMR: You should expect to see signals for the acetyl methyl group (~2.0 ppm), the diastereotopic protons of the CH₂ group adjacent to the sulfur (~3.0-3.5 ppm), the α-proton (CH) on the propanoic acid backbone (~4.5 ppm), and the methyl group of the methylcarbamoyl moiety (~2.8 ppm, often a doublet if coupled to the N-H). The N-H protons will appear as broad signals.

  • ¹³C NMR: Expect signals for the carbonyl carbons (acid and amide), the thiocarbonyl carbon (~180-190 ppm), and the various aliphatic carbons.

  • Mass Spectrometry (MS): The expected molecular weight for C₇H₁₂N₂O₃S₂ is 236.31 g/mol . Look for the [M+H]⁺ or [M-H]⁻ ion in your mass spectrum.

Q4: What safety precautions should I take when working with methyl isothiocyanate?

Methyl isothiocyanate is toxic, a lachrymator, and a skin and respiratory irritant.[2] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts), and a lab coat.

Data Presentation

The following tables present hypothetical data for optimizing reaction conditions. These should be adapted based on experimental findings.

Table 1: Effect of Base and Solvent on Product Yield

EntrySolvent SystemBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1THF/H₂O (1:1)NaHCO₃ (2.0)25475
2THF/H₂O (1:1)K₂CO₃ (2.0)25482
3AcetonitrileTriethylamine (1.5)25665
4MethanolNaHCO₃ (2.0)50278

Table 2: Optimization of Reactant Stoichiometry

EntryNAC (Equivalents)Methyl Isothiocyanate (Equivalents)Temperature (°C)Time (h)Yield (%)
11.01.025470
21.01.225481
31.01.525483
41.21.025465

Experimental Protocols

Detailed Method for the Synthesis of this compound

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add N-acetylcysteine (1.0 eq). Dissolve it in a degassed 1:1 mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate solution.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Reactant Addition: While stirring vigorously, add methyl isothiocyanate (1.2 eq) dropwise to the solution at room temperature over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or HPLC until the N-acetylcysteine is consumed.

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the slow addition of 1M HCl. A precipitate may form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Reaction_Pathway Synthesis Pathway NAC N-Acetylcysteine Product This compound NAC->Product + MITC Methyl Isothiocyanate MITC->Product Base Base (e.g., NaHCO₃) Base->NAC Deprotonates Thiol

Caption: Proposed reaction pathway for the synthesis.

Experimental_Workflow Experimental Workflow A Dissolve NAC in Solvent with Base B Establish Inert Atmosphere (N₂/Ar) A->B C Add Methyl Isothiocyanate B->C D Stir and Monitor Reaction (TLC/HPLC) C->D E Aqueous Workup: Acidify & Extract D->E F Dry and Concentrate Organic Phase E->F G Purify Product (Recrystallization/Chromatography) F->G H Characterize (NMR, MS) G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Troubleshooting Decision Tree Start Low or No Product Yield? Check_pH Is pH 8-9? Start->Check_pH Yes Start->Check_pH No Check_Inert Used Inert Atmosphere? Check_pH->Check_Inert Yes Adjust_pH Adjust pH with Base Check_pH->Adjust_pH No Check_Reactant Reactant Quality OK? Check_Inert->Check_Reactant Yes Use_Inert Degas Solvents & Use N₂/Ar Check_Inert->Use_Inert No Check_Purity Check Purity of Starting Materials Check_Reactant->Check_Purity No Success Re-run Reaction Check_Reactant->Success Yes Adjust_pH->Success Use_Inert->Success Check_Purity->Success

Caption: Logical workflow for troubleshooting low yield.

References

Technical Support Center: Synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.

Problem 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Competition with Urea Formation: Methyl isocyanate is highly reactive and can react with residual water in the solvent or on glassware to form N,N'-dimethylurea, a common and significant byproduct.- Use anhydrous solvents and dry glassware thoroughly before use.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Suboptimal Molar Ratio of Reactants: An excess of methyl isocyanate can lead to increased formation of urea byproducts.- Carefully control the stoichiometry. A slight excess of N-acetyl-L-cysteine may be beneficial to ensure complete consumption of the isocyanate.
Product Degradation during Workup or Purification: The thioester linkage is susceptible to hydrolysis, especially under basic conditions.- Maintain a neutral or slightly acidic pH during aqueous workup.- Avoid prolonged exposure to high temperatures.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
N,N'-Dimethylurea: This is the most common byproduct from the reaction of methyl isocyanate with water.- This byproduct is often less soluble in organic solvents than the desired product. Attempt recrystallization from a suitable solvent system.- Utilize column chromatography for separation.
Unreacted N-acetyl-L-cysteine: Incomplete reaction will leave the starting material in the product mixture.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure complete consumption of the starting material.- N-acetyl-L-cysteine is highly polar and can often be removed with an aqueous wash during workup.
Disulfide Formation: The thiol group of N-acetyl-L-cysteine can be oxidized to form a disulfide dimer, especially in the presence of air.- Perform the reaction under an inert atmosphere.- Consider adding a reducing agent, such as dithiothreitol (DTT), during the initial stages of purification if disulfide formation is suspected, though this will regenerate the starting material.
Hydrolysis Product: The target molecule can hydrolyze back to N-acetyl-L-cysteine and methylcarbamic acid (which is unstable and decomposes).- Avoid basic conditions during workup and purification.- Store the purified product in a dry, cool environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound?

A1: The primary side reaction is the formation of N,N'-dimethylurea. This occurs when the methyl isocyanate reactant reacts with any residual water present in the reaction mixture. This reaction is often competitive with the desired reaction between methyl isocyanate and the thiol group of N-acetyl-L-cysteine.

Q2: How can I minimize the formation of N,N'-dimethylurea?

A2: To minimize the formation of N,N'-dimethylurea, it is crucial to work under anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My product appears to be degrading over time. What are the likely causes and how can I improve its stability?

A3: The thioester functional group in the target molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. To improve stability, ensure that the purified product is stored in a dry, cool, and dark environment. If the product is stored in solution, using a slightly acidic buffer (pH 3-5) may improve stability.

Q4: What analytical techniques are suitable for monitoring the reaction progress and purity of the final product?

A4: Thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction. For more detailed analysis of both the reaction progress and the purity of the final product, high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is recommended.

Q5: What are the expected byproducts I should look for in my reaction mixture?

A5: Besides the primary byproduct, N,N'-dimethylurea, you should also look for unreacted N-acetyl-L-cysteine and its disulfide dimer. Depending on the workup and purification conditions, you might also detect the hydrolysis product, N-acetyl-L-cysteine.

Data Presentation

The following table summarizes the impact of reactant stoichiometry on the formation of the desired product versus the urea byproduct, based on studies of similar reactions.[1]

Molar Ratio (N-acetyl-L-cysteine : Isocyanate)Approximate Yield of Desired Conjugate (%)Approximate Yield of Urea Byproduct (%)
10 : 19010
10 : 5 (2 : 1)4060
10 : 15 (1 : 1.5)1585

Note: These yields are illustrative and can vary based on specific reaction conditions such as solvent, temperature, and the presence of moisture.

Experimental Protocols

A representative protocol for the synthesis of this compound is provided below. This protocol is based on the known reactivity of N-acetyl-L-cysteine with isocyanates and is designed to minimize common side reactions.

Materials:

  • N-acetyl-L-cysteine

  • Methyl isocyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-acetyl-L-cysteine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl isocyanate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the N-acetyl-L-cysteine is consumed.

  • Upon completion, precipitate the crude product by adding the reaction mixture to a large volume of cold, stirred anhydrous diethyl ether.

  • Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

  • Further purify the crude product by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Synthesis_and_Side_Reactions NAC N-acetyl-L-cysteine Product This compound NAC->Product Desired Reaction MIC Methyl Isocyanate MIC->Product Urea N,N'-Dimethylurea (Side Product) MIC->Urea Water Water (contaminant) Water->Urea Side Reaction

Caption: Main reaction and primary side reaction pathway.

Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No UreaFormation Urea Formation LowYield->UreaFormation Yes Degradation Product Degradation LowYield->Degradation Yes UreaImpurity Urea Present ImpureProduct->UreaImpurity Yes UnreactedNAC Unreacted NAC ImpureProduct->UnreactedNAC Yes HydrolysisProduct Hydrolysis Product ImpureProduct->HydrolysisProduct Yes End Successful Synthesis ImpureProduct->End No Anhydrous Use Anhydrous Conditions UreaFormation->Anhydrous ControlStoichiometry Control Stoichiometry UreaFormation->ControlStoichiometry MildWorkup Mild/Acidic Workup Degradation->MildWorkup Anhydrous->End ControlStoichiometry->End MildWorkup->End Recrystallize Recrystallize/Chromatography UreaImpurity->Recrystallize AqueousWash Aqueous Wash UnreactedNAC->AqueousWash AvoidBase Avoid Basic Conditions HydrolysisProduct->AvoidBase Recrystallize->End AqueousWash->End AvoidBase->End

Caption: Troubleshooting workflow for synthesis.

References

refining dosing protocols for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: In Vitro Dosing Protocols for Novel Propanoic Acid Derivatives

Disclaimer: The following guide provides generalized protocols and troubleshooting advice for the in vitro characterization of novel compounds, using 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid as a representative example. Due to the limited publicly available data for this specific compound, these recommendations are based on standard practices for early-phase drug discovery and should be adapted as required based on experimental observations.

Frequently Asked Questions (FAQs)

1. Q: What is the recommended starting concentration for this compound in a new in vitro assay?

A: For a novel compound with unknown activity, a common starting point for in vitro screening is a concentration of 10 µM.[1] Some studies suggest starting as high as 30 µM for preliminary screening.[2] If literature exists on structurally similar compounds, those reported effective concentrations should be used as a primary guide.[3] It is recommended to perform a broad dose-response curve in your initial experiment to identify the active range.[4]

2. Q: How do I prepare a stock solution of the compound?

A: The solubility of the compound must first be determined. The most common solvents for preparing stock solutions of novel compounds for in vitro use are dimethyl sulfoxide (DMSO), ethanol, and sterile water or phosphate-buffered saline (PBS).[3] The product's data sheet should provide initial guidance on solubility.[3] Prepare a high-concentration stock (e.g., 10 mM to 50 mM) in an appropriate solvent. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

3. Q: How can I determine the solubility of this compound?

A: Kinetic and thermodynamic solubility assays are two common methods.[5]

  • Kinetic Solubility: This high-throughput method involves adding a concentrated DMSO stock solution to an aqueous buffer and detecting precipitation, often via light scattering (nephelometry).[6][7] This mimics the conditions of many in vitro bioassays.

  • Thermodynamic (Equilibrium) Solubility: This method measures the true solubility by incubating an excess of the solid compound in a buffer for an extended period (e.g., 24 hours) to reach equilibrium, followed by quantification of the dissolved compound.[6][8]

4. Q: How long should I incubate the cells with the compound?

A: Incubation times can vary significantly, from a few hours to several days (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action and the cell type's doubling time.[4] A time-course experiment is recommended in initial studies to determine the optimal incubation period.

5. Q: How do I determine the IC50 value of the compound?

A: The half-maximal inhibitory concentration (IC50) is determined by performing a dose-response experiment.

  • Culture cells in a 96-well plate.

  • Treat the cells with a series of dilutions of the compound (e.g., 8-12 concentrations).

  • After the desired incubation period, assess cell viability using an appropriate assay (e.g., MTT, XTT, or CellTiter-Glo®).

  • Plot the cell viability (%) against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to calculate the IC50 value.[9]

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with novel compounds.

Assay Variability and Inconsistent Results

Problem: High variability between replicate wells or between experiments.

Possible Cause Troubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes. When preparing serial dilutions, mix thoroughly between each dilution step.[10]
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension between pipetting into different wells.[10]
Edge Effects Evaporation from wells on the edge of a 96-well plate can concentrate the compound and media components. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[10][11]
Compound Precipitation The compound may be precipitating out of solution at the tested concentrations. Visually inspect wells under a microscope for precipitates. Perform a solubility test under the exact assay conditions (media, temperature, CO2).
Cell Contamination Microbial contamination can affect cell health and assay readouts.[12] Regularly test for mycoplasma. Practice proper aseptic technique.[12]
MTT Assay-Specific Issues

Problem: Low absorbance readings or high background.

Possible Cause Troubleshooting Steps
Low Absorbance Readings Cell number too low: Increase the initial cell seeding density. Incubation time too short: Increase the incubation time with the MTT reagent. Incomplete formazan solubilization: Ensure formazan crystals are fully dissolved by pipetting up and down or incubating longer with the solubilization solution.
High Absorbance in Blanks Media contamination: Use fresh, sterile cell culture medium.[13] Phenol red interference: Use phenol red-free medium if it interferes with the absorbance reading at your wavelength.[14]
MTT Reagent is Blue/Green The reagent has been contaminated or exposed to light.[13] Discard the solution and use a fresh, sterile aliquot. Store the MTT stock solution protected from light at 4°C.

Experimental Protocols

Protocol 1: Determining Initial Dose Range and IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a 2X working concentration of the highest desired dose of the compound in culture medium. Perform serial dilutions (e.g., 1:2 or 1:3) in the culture medium to create a range of concentrations.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[15]

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the curve to determine the IC50 value.[9]

Protocol 2: Kinetic Solubility Assay
  • Compound Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[5]

  • Dilution in Buffer: Add a small volume of the DMSO stock (e.g., 2 µL) to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Incubation: Shake the plate at room temperature for a specified time (e.g., 1-2 hours).[5]

  • Detection: Measure the turbidity of the solution using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_refine Phase 3: Refinement Solubility Determine Solubility (DMSO, EtOH, H2O) Stability Assess Stability (Time, Temp) Solubility->Stability Stock Prepare 10-50 mM Stock Solution Stability->Stock RangeFinding Broad Dose-Response (e.g., 0.1 to 100 µM) Stock->RangeFinding ViabilityAssay Cell Viability Assay (e.g., MTT) RangeFinding->ViabilityAssay IC50 Determine IC50 (Narrow Dose-Response) ViabilityAssay->IC50 TimeCourse Time-Course Exp. (24, 48, 72h) TimeCourse->ViabilityAssay Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: Experimental workflow for in vitro characterization.

G start Inconsistent Assay Results? check_pipette Pipetting Error? start->check_pipette check_cells Uneven Cell Seeding? check_pipette->check_cells No sol_pipette Recalibrate Pipettes Improve Technique check_pipette->sol_pipette Yes check_plate Edge Effects Observed? check_cells->check_plate No sol_cells Ensure Homogeneous Cell Suspension check_cells->sol_cells Yes check_compound Compound Precipitation? check_plate->check_compound No sol_plate Use Plate Sealers Avoid Outer Wells check_plate->sol_plate Yes check_contam Contamination? check_compound->check_contam No sol_compound Lower Concentration Check Solubility check_compound->sol_compound Yes sol_contam Test for Mycoplasma Use Aseptic Technique check_contam->sol_contam Yes

Caption: Troubleshooting flowchart for assay variability.

G Compound 2-Acetamido-3- (methylcarbamoylsulfanyl)propanoic acid Target Hypothetical Target (e.g., Kinase X) Compound->Target Inhibition Pathway1 Protein A (Phosphorylated) Target->Pathway1 Blocks Phosphorylation Pathway2 Protein B (Activated) Pathway1->Pathway2 Response Cellular Response (e.g., Apoptosis) Pathway2->Response

Caption: Hypothetical signaling pathway for MoA studies.

References

Validation & Comparative

A Comparative Guide to 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid and Other Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), and other prominent cysteine derivatives. Due to a lack of direct experimental data for AMCC in publicly available literature, this comparison is based on the known properties of its parent compound, N-acetylcysteine (NAC), and an analysis of the influence of the S-(methylcarbamoyl) functional group in comparison to other S-substitutions on cysteine derivatives.

Introduction to Cysteine Derivatives

Cysteine is a unique amino acid containing a thiol (-SH) group, which imparts it with significant nucleophilic and redox properties. These characteristics make cysteine and its derivatives crucial in various biological processes, from protein structure and enzyme catalysis to cellular detoxification and antioxidant defense.[1] In drug development, cysteine derivatives are explored for a multitude of therapeutic applications, including as mucolytics, antioxidants, and as prodrugs to enhance cellular cysteine and glutathione (GSH) levels.[2][3] The modification of the thiol group is a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.[4]

Comparative Analysis of Cysteine Derivatives

The performance of cysteine derivatives is largely dictated by the nature of the substituent on the sulfur atom. This guide will focus on comparing the parent compound, N-acetylcysteine (NAC), with derivatives that have different S-substituents, and infer the potential properties of AMCC.

Table 1: General Properties and Mechanisms of Action of Selected Cysteine Derivatives

DerivativeChemical StructureKey Features & Mechanism of ActionKnown Applications
N-Acetylcysteine (NAC) N-acetylated L-cysteinePrecursor to L-cysteine and glutathione (GSH), replenishing intracellular GSH stores.[1] Possesses direct antioxidant activity by scavenging free radicals and has mucolytic properties by breaking disulfide bonds in mucus glycoproteins.[5]Acetaminophen overdose antidote, mucolytic agent, investigated for various conditions related to oxidative stress.[6][7]
N-Acetylcysteine Amide (NACA) Amide derivative of NACIncreased lipophilicity compared to NAC, leading to better membrane permeability and potentially higher bioavailability. Functions as a GSH precursor and direct antioxidant.Investigated for conditions requiring enhanced central nervous system penetration and cellular uptake.
S-Allyl-N-acetylcysteine S-allyl substituted NACFound in aged garlic extract. Exhibits antioxidant and anti-inflammatory properties. The allyl group may influence its metabolic fate and biological activity.Investigated for cardioprotective and neuroprotective effects.
This compound (AMCC) S-(methylcarbamoyl) substituted NACThe S-carbamoyl group is expected to be labile, potentially allowing for the release of NAC intracellularly. The carbamoyl moiety may influence its stability, solubility, and interaction with biological targets. It is a known human metabolite of N,N-dimethylformamide and N-methylformamide.Primarily a metabolite, its therapeutic potential has not been extensively studied.

Table 2: Inferred Performance Comparison

Since direct quantitative data for AMCC is unavailable, this table presents a qualitative comparison based on chemical structure and the known effects of related functional groups.

Performance MetricN-Acetylcysteine (NAC)N-Acetylcysteine Amide (NACA)This compound (AMCC) (Inferred)
Antioxidant Capacity Moderate direct activity; primarily acts as a GSH precursor.[5]Similar to NAC, with potentially enhanced intracellular activity due to better uptake.Expected to have antioxidant potential upon intracellular release of NAC. The lability of the S-carbamoyl bond would be a key determinant.
Bioavailability/Cellular Uptake Low oral bioavailability due to first-pass metabolism.[1]Higher lipophilicity suggests improved cellular uptake compared to NAC.The methylcarbamoyl group may alter polarity and solubility, potentially influencing its transport across cell membranes. Specific transporters have not been identified.
Stability Relatively stable in solid form, but the free thiol can oxidize in solution.The amide group may confer different stability properties compared to NAC's carboxylic acid.The S-carbamoyl linkage may have different chemical stability compared to the free thiol of NAC.
Primary Mechanism GSH replenishment, direct radical scavenging, mucolysis.[5]GSH replenishment, direct radical scavenging.Likely acts as a prodrug, releasing NAC intracellularly to exert its effects.

Signaling Pathways and Experimental Workflows

General Antioxidant and Anti-inflammatory Pathway of N-Acetylcysteine

The primary mechanism of action for NAC and its derivatives involves the replenishment of intracellular glutathione (GSH), a key antioxidant. GSH detoxifies reactive oxygen species (ROS) and is crucial for maintaining cellular redox homeostasis. Additionally, NAC can modulate inflammatory pathways, such as inhibiting the activation of NF-κB.[2][8]

NAC_Pathway NAC N-Acetylcysteine (NAC) (or derivative) Deacetylation Intracellular Deacetylation NAC->Deacetylation Uptake NFkB_path NF-κB Pathway Inhibition NAC->NFkB_path Modulates Cysteine L-Cysteine Deacetylation->Cysteine GSH_Synth GSH Synthesis Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH GPx Glutathione Peroxidase GSH->GPx ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress ROS->GPx GSSG Oxidized Glutathione (GSSG) GPx->GSSG Reduces H2O2 Inflammation Inflammation NFkB_path->Inflammation Reduces

Caption: General mechanism of NAC and its derivatives.

Experimental Workflow for Comparative Evaluation

A systematic approach is required to compare the performance of different cysteine derivatives. This typically involves a series of in vitro chemical and cell-based assays.

Experimental_Workflow start Select Cysteine Derivatives (e.g., AMCC, NAC, NACA) chem_assays In Vitro Chemical Assays start->chem_assays cell_based_assays Cell-Based Assays start->cell_based_assays dpph DPPH Radical Scavenging Assay chem_assays->dpph abts ABTS Radical Scavenging Assay chem_assays->abts data_analysis Data Analysis & Comparison dpph->data_analysis abts->data_analysis uptake Cellular Uptake & Metabolism Studies cell_based_assays->uptake gsh_assay Intracellular GSH Replenishment Assay cell_based_assays->gsh_assay caa Cellular Antioxidant Activity (CAA) Assay cell_based_assays->caa toxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_based_assays->toxicity uptake->data_analysis gsh_assay->data_analysis caa->data_analysis toxicity->data_analysis conclusion Comparative Performance Evaluation data_analysis->conclusion

Caption: Workflow for comparing cysteine derivatives.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9][10]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or ethanol

    • Test compounds (cysteine derivatives)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

    • Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to create a series of concentrations.

    • Reaction: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells. Then, add an equal volume of the DPPH working solution (e.g., 100 µL) to each well. A blank well should contain only the solvent. A control well should contain the solvent and the DPPH solution.[10]

    • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[10]

    • Measurement: Measure the absorbance of each well at 517 nm.[9]

    • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11][12]

  • Materials:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate

    • Methanol or ethanol

    • Test compounds

    • Positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

    • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

    • Sample Preparation: Prepare various concentrations of the test compounds and positive control in the appropriate solvent.

    • Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

    • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[12]

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Intracellular Glutathione (GSH) Measurement

This assay determines the ability of a cysteine derivative to increase intracellular GSH levels, which is a key indicator of its efficacy as a GSH precursor.[13][14]

  • Materials:

    • Cell culture medium and supplements

    • Adherent or suspension cells (e.g., HepG2)

    • Test compounds

    • Thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet, monochlorobimane)

    • Assay buffer (e.g., PBS)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Cell Culture: Seed cells in a suitable format (e.g., 96-well plate for microscopy or flasks for flow cytometry) and culture until they reach the desired confluency.

    • Compound Treatment: Treat the cells with various concentrations of the cysteine derivatives for a specific duration (e.g., 24 hours). Include an untreated control.

    • Cell Staining: Remove the treatment medium and wash the cells with buffer. Incubate the cells with a working solution of the thiol-reactive fluorescent probe in a thiol-free buffer for a specified time (e.g., 30 minutes at 37°C), protected from light.[15]

    • Washing: Wash the cells to remove the excess probe.

    • Detection: Measure the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. The intensity of the fluorescence is proportional to the intracellular GSH concentration.[16]

    • Analysis: Compare the fluorescence intensity of the treated cells to the untreated control to determine the effect of the derivatives on intracellular GSH levels.

Conclusion

While this compound (AMCC) remains a compound with limited characterization in the scientific literature, its structural relationship to N-acetylcysteine suggests it may function as a prodrug to deliver cysteine for glutathione synthesis. The presence of the S-(methylcarbamoyl) group is a critical feature that will dictate its stability, bioavailability, and overall efficacy. Further experimental investigation using the standardized protocols outlined in this guide is necessary to elucidate the specific performance characteristics of AMCC and compare it quantitatively with other well-established cysteine derivatives like NAC and NACA. Such studies will be invaluable for determining its potential therapeutic applications.

References

in vivo vs. in vitro activity of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note to Our Readers: Initial research to compile a comparative guide on the in vivo and in vitro activity of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid did not yield any available scientific literature or experimental data for this specific compound. To provide a valuable and data-rich resource for researchers, we have pivoted this guide to focus on a structurally related and extensively studied compound: N-acetylcysteine (NAC) . NAC is a well-established therapeutic agent with a wealth of available data on its antioxidant and mucolytic properties, making it an excellent subject for a comprehensive comparative analysis.

This guide provides a detailed comparison of the in vivo and in vitro activities of N-acetylcysteine (NAC), with a focus on its well-documented antioxidant and mucolytic properties. We compare NAC's performance with that of other relevant compounds—ascorbic acid (Vitamin C) as an antioxidant and ambroxol and carbocisteine as mucolytic agents—supported by experimental data.

Antioxidant Activity: A Comparative Analysis of NAC and Ascorbic Acid

N-acetylcysteine is a potent antioxidant, primarily functioning as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[1] Glutathione is a major endogenous antioxidant that plays a crucial role in cellular defense against oxidative stress.[1] NAC can also exert direct antioxidant effects by scavenging reactive oxygen species (ROS).[1]

Ascorbic acid, or Vitamin C, is a well-known antioxidant that directly scavenges a wide variety of ROS. Its antioxidant activity is attributed to its ability to donate electrons, thereby neutralizing free radicals.

In Vitro Antioxidant Activity

The in vitro antioxidant activity of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 ValueReference
N-Acetylcysteine (NAC)DPPH40.08 ± 0.06 µg/ml[2]
Ascorbic Acid (Vitamin C)DPPH24.34 ± 0.09 µg/ml[2]

Note: The provided IC50 values are from a single study for direct comparison. Values can vary between different experimental setups.

In Vivo Antioxidant Activity

In vivo studies often assess the ability of an antioxidant to modulate biomarkers of oxidative stress and enhance the body's antioxidant defense systems.

CompoundStudy PopulationKey FindingsReference
N-Acetylcysteine (NAC)Male Chronic Obstructive Pulmonary Disease (COPD) PatientsSignificantly increased plasma glutathione (GSH) levels after 6 months of supplementation.[3]
Ascorbic Acid (Vitamin C)Male Chronic Obstructive Pulmonary Disease (COPD) PatientsSignificantly increased plasma glutathione (GSH) levels after 6 months of supplementation.[3]
N-Acetylcysteine (NAC)Subjects with Essential HypertensionDid not show a statistically significant effect as a direct superoxide scavenger in the forearm vasculature.[4]
Ascorbic Acid (Vitamin C)Subjects with Essential HypertensionEffective as a direct superoxide scavenger in the forearm vasculature.[4]
Signaling Pathway: Glutathione Synthesis

NAC's primary indirect antioxidant mechanism involves replenishing intracellular glutathione levels. The pathway is illustrated below.

glutathione_synthesis NAC N-Acetylcysteine (NAC) Deacetylation Deacetylation NAC->Deacetylation Cysteine L-Cysteine Deacetylation->Cysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glutathione Glutathione (GSH) GS->Glutathione ROS Reactive Oxygen Species (ROS) Glutathione->ROS Scavenging Neutralized_ROS Neutralized Products ROS->Neutralized_ROS

Caption: Glutathione synthesis pathway initiated by N-Acetylcysteine.

Mucolytic Activity: A Comparative Analysis of NAC, Ambroxol, and Carbocisteine

NAC is a well-established mucolytic agent that reduces the viscosity of mucus by breaking the disulfide bonds in mucoproteins.[5] This action helps in the clearance of mucus from the respiratory tract.

Ambroxol is another widely used mucolytic that is believed to stimulate the secretion of surfactant and thinner mucus. Carbocisteine is thought to work by restoring the normal composition of mucus.

In Vitro Mucolytic Activity

The in vitro mucolytic activity can be assessed by measuring the reduction in the viscosity of a mucus simulant, such as porcine gastric mucin, after treatment with the mucolytic agent.

CompoundConcentrationViscosity Reduction (%)Reference
N-Acetylcysteine (NAC)10⁻³ - 10⁻¹ MMarked viscoelasticity-lowering effect[6]
Ambroxol3 x 10⁻⁴ - 3 x 10⁻³ MNo mucolytic effect[6]
CarbocisteineNot specifiedNo mucolytic effect at pH 7.0, but showed effect at pH 6.0[6]

Note: The results can vary depending on the experimental conditions, such as pH and the model of mucus used.

In Vivo Mucolytic Activity

Clinical trials in patients with respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) provide valuable insights into the in vivo efficacy of mucolytic agents.

CompoundStudy PopulationKey FindingsReference
N-Acetylcysteine (NAC)COPD PatientsRegular treatment may reduce exacerbations and modestly improve health status.[5]
AmbroxolPost-AECOPD PatientsNo significant difference in the reduction of cough scores and CAT scores compared to NAC.[7][8]
CarbocisteineCOPD PatientsRegular treatment may reduce exacerbations.[5]

Experimental Protocols

DPPH Radical Scavenging Assay (In Vitro Antioxidant Activity)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Preparation of Test Samples: The test compounds (NAC and ascorbic acid) are prepared in a series of concentrations.

  • Reaction: The DPPH solution is mixed with the test sample solutions. A control is prepared with the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

In Vitro Mucolytic Activity Assay using Porcine Gastric Mucin
  • Preparation of Mucin Solution: A solution of porcine gastric mucin is prepared in a buffer (e.g., Tris-HCl) to a specified concentration (e.g., 20%).

  • Preparation of Test Solutions: The mucolytic agents (NAC, ambroxol, carbocisteine) are prepared at various concentrations.

  • Incubation: The mucin solution is incubated with the test solutions at a physiological temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Viscosity Measurement: The viscoelasticity of the mucin solution is measured using a rheometer or a viscometer.

  • Analysis: The reduction in viscosity compared to a control (mucin solution without the mucolytic agent) is calculated to determine the mucolytic activity.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_prep Prepare DPPH Solution Mixing Mix DPPH Solution with Test Samples DPPH_prep->Mixing Sample_prep Prepare Test Samples (NAC, Ascorbic Acid) Sample_prep->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Scavenging Activity & IC50 Measurement->Calculation

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

This guide provides a comparative overview of the in vivo and in vitro antioxidant and mucolytic activities of N-acetylcysteine and its alternatives. While ascorbic acid shows more potent direct radical scavenging activity in some in vitro and in vivo models, NAC's primary antioxidant strength lies in its ability to replenish the crucial endogenous antioxidant, glutathione. In terms of mucolytic action, NAC demonstrates direct in vitro efficacy in reducing mucus viscosity, a property not consistently observed with ambroxol under similar conditions. The choice between these agents in a therapeutic or research context should be guided by the specific application and the desired mechanism of action. The provided experimental protocols and diagrams offer a foundational understanding for researchers in the field of drug development and pharmacology.

References

A Comparative Analysis of Synthesis Methods for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthesis methods for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). This compound is of interest as a metabolite of isocyanates and a potential biomarker. The following sections detail the experimental protocols for two plausible synthesis routes, present a quantitative comparison of their projected performance, and illustrate the relevant biological pathway of its formation in vivo.

Data Presentation: A Comparative Overview

ParameterMethod 1: Direct Reaction with Methyl IsocyanateMethod 2: S-Carbamoylation and Methylation
Projected Yield 80-90%60-75% (overall)
Projected Purity >95% (after purification)>95% (after purification)
Reaction Time 2-4 hours6-10 hours (total)
Number of Steps 12
Key Reagents N-acetylcysteine, Methyl Isocyanate, TriethylamineN-acetylcysteine, Potassium Cyanate, Methyl Iodide
Safety Concerns Methyl isocyanate is extremely toxic and volatile.Methyl iodide is toxic and a carcinogen.
Cost-Effectiveness Potentially higher due to the hazards of methyl isocyanate.Generally more accessible and potentially lower cost reagents.

Experimental Protocols

Method 1: Direct Reaction of N-acetylcysteine with Methyl Isocyanate

This method is based on the direct nucleophilic addition of the thiol group of N-acetylcysteine to the electrophilic carbon of methyl isocyanate.

Materials:

  • N-acetylcysteine (NAC)

  • Methyl isocyanate (MIC)

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve N-acetylcysteine (1 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

  • Slowly add a solution of methyl isocyanate (1.05 eq.) in anhydrous acetonitrile to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the product by adding diethyl ether.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Method 2: S-Carbamoylation of N-acetylcysteine followed by Methylation

This two-step method first involves the formation of an S-carbamoyl intermediate, which is then methylated.

Step 1: S-Carbamoylation of N-acetylcysteine

Materials:

  • N-acetylcysteine (NAC)

  • Potassium cyanate (KOCN)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve N-acetylcysteine (1 eq.) in glacial acetic acid in a round-bottom flask.

  • Add a solution of potassium cyanate (1.2 eq.) in water dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the S-carbamoyl intermediate by TLC.

  • Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. The S-carbamoyl intermediate is expected to remain in the aqueous layer.

Step 2: Methylation of the S-carbamoyl Intermediate

Materials:

  • Aqueous solution of the S-carbamoyl intermediate from Step 1

  • Methyl iodide (CH₃I)

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

Procedure:

  • To the aqueous solution containing the S-carbamoyl intermediate, add sodium bicarbonate to maintain a basic pH.

  • Add dimethylformamide (DMF) as a co-solvent.

  • Add methyl iodide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the formation of the final product by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Mandatory Visualization

Metabolic Pathway of Methyl Isocyanate Detoxification

The synthesis of this compound (AMCC) is analogous to the primary metabolic detoxification pathway for methyl isocyanate in vivo. This pathway involves the conjugation of methyl isocyanate with glutathione, followed by enzymatic degradation to the final N-acetylcysteine conjugate.

G MIC Methyl Isocyanate (MIC) SMG S-(N-methylcarbamoyl)glutathione MIC->SMG Conjugation GSH Glutathione (GSH) GSH->SMG GST Glutathione S-transferase GST->SMG SMC S-(N-methylcarbamoyl)cysteine SMG->SMC Degradation GGT γ-Glutamyltranspeptidase GGT->SMC DP Dipeptidase DP->SMC AMCC This compound (AMCC) SMC->AMCC Acetylation NAT N-acetyltransferase NAT->AMCC Excretion Urinary Excretion AMCC->Excretion

Caption: Metabolic detoxification pathway of methyl isocyanate.

Experimental Workflow: Method 1

The following diagram illustrates the workflow for the direct synthesis of this compound from N-acetylcysteine and methyl isocyanate.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification NAC N-acetylcysteine Mixing Dissolve NAC & Base in Solvent at 0 °C NAC->Mixing MIC Methyl Isocyanate Addition Slow Addition of MIC MIC->Addition Solvent Anhydrous Acetonitrile Solvent->Mixing Base Triethylamine Base->Mixing Mixing->Addition Stirring Stir at RT for 2-3h Addition->Stirring Concentration Concentration Stirring->Concentration Precipitation Precipitation with Diethyl Ether Concentration->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Final Product: AMCC Drying->Product

Caption: Workflow for the direct synthesis of AMCC (Method 1).

Benchmarking 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid Against Known Cysteine Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound, 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, against a panel of well-characterized inhibitors of cysteine proteases, specifically caspases and calpains. Due to the absence of published data for the titular compound, this document serves as a methodological template, offering the necessary protocols and comparative data to facilitate its evaluation. The chemical structure of this compound, featuring a potential electrophilic "warhead," suggests that it may act as a covalent inhibitor of cysteine proteases by targeting the nucleophilic cysteine residue in the enzyme's active site.[1][2]

Putative Mechanism of Action: Covalent Cysteine Protease Inhibition

Cysteine proteases, such as caspases and calpains, utilize a catalytic cysteine residue for peptide bond hydrolysis.[1] Covalent inhibitors form a stable, often irreversible, bond with this cysteine, thereby inactivating the enzyme.[1][3] The proposed mechanism involves the nucleophilic attack by the active site cysteine on an electrophilic group within the inhibitor.[4]

G cluster_0 Enzyme Active Site Enzyme Cysteine Protease Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Binding Cys Active Site Cysteine (Cys-SH) Inhibitor 2-Acetamido-3- (methylcarbamoylsulfanyl)propanoic acid (Putative Inhibitor) Inhibitor->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Nucleophilic Attack (Covalent Bond Formation)

Caption: Proposed covalent inhibition of a cysteine protease.

Comparative Data for Known Inhibitors

To properly evaluate the efficacy and specificity of a novel compound, its performance must be compared against established inhibitors under standardized assay conditions. The following tables summarize the inhibitory concentrations for widely used caspase and calpain inhibitors.

Table 1: Performance of Known Caspase Inhibitors

Caspases are key mediators of apoptosis and inflammation.[5] Pan-caspase inhibitors target a broad range of caspases, while specific inhibitors target individual members of the family.

InhibitorTypeTarget(s)Reported IC50 / Ki
Z-VAD-FMK Pan-Caspase, IrreversibleBroad SpectrumIC50: 0.0015 - 5.8 mM (in vitro)[6][7]
Q-VD-OPh Pan-Caspase, IrreversibleCaspase-1, 3, 7, 8, 9, 10, 12IC50: 25 - 400 nM; 48 nM (Caspase-7)[8][9][10][11]
Ac-DEVD-CHO Specific, ReversibleCaspase-3, Caspase-7Ki: 0.23 nM (Caspase-3), 1.6 nM (Caspase-7)[12][13][14]
Z-IETD-FMK Specific, IrreversibleCaspase-8IC50: 350 nM[15]

IC50 (Half maximal inhibitory concentration) and Ki (Inhibition constant) values can vary based on assay conditions, substrate, and cell type used.

Table 2: Performance of Known Calpain Inhibitors

Calpains are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is linked to multiple diseases.[16]

InhibitorTypeTarget(s)Reported IC50 / ID50 / Ki
Calpeptin Cell-permeable, ReversibleCalpain-1, Calpain-2ID50: 40 nM (Calpain I), 34 nM (Calpain II)[17][18][19]
MDL-28170 Cell-permeableCalpain-1, Calpain-2IC50: 11 nM (Calpain), Ki: 10 nM (Calpain)[20][21]

ID50 (Half maximal inhibitory dose) is often used for cell-based assays.

Experimental Protocols

Standardized, reproducible assays are critical for generating high-quality, comparable data. The following are generalized protocols for determining the inhibitory activity of a test compound against caspases and calpains.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of caspases by detecting the cleavage of a fluorogenic substrate.[16][22]

Materials:

  • Cell Lysate: Prepared from cells induced to undergo apoptosis.

  • Assay Buffer: Typically contains HEPES, sucrose, and CHAPS.[23]

  • DTT (Dithiothreitol): To maintain a reducing environment for the cysteine protease.[23]

  • Fluorogenic Substrate: e.g., Ac-DEVD-AMC for Caspase-3/7 or Ac-YVAD-AMC for Caspase-1.[16][22]

  • Test Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Microplate Reader: Capable of fluorescence detection (e.g., Excitation ~380 nm, Emission ~460 nm for AMC-based substrates).[16][23]

  • 96-well black plates.

Procedure:

  • Prepare Cell Lysates: Induce apoptosis in a cell culture (e.g., using staurosporine or TNF-α). Harvest and lyse the cells on ice using a lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the cytosolic extract.[24]

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • Assay Setup: In a 96-well black plate, add cell lysate (e.g., 50-200 µg of protein) to each well.

  • Inhibitor Addition: Add serial dilutions of the test compound (and known inhibitors for comparison) to the wells. Include a solvent-only control. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Reaction Initiation: Prepare a reaction mix containing assay buffer, DTT, and the fluorogenic caspase substrate. Add this mix to each well to start the reaction.[23]

  • Measurement: Immediately read the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the IC50 value for the test inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Calpain Activity Assay (Fluorogenic)

This protocol measures the activity of calcium-activated calpains.[25][26]

Materials:

  • Purified Calpain or Cell Lysate: Extracted using a buffer that prevents auto-activation.[26]

  • Assay Buffer: To maintain optimal pH and ionic strength.

  • Activation Buffer: Containing CaCl₂ to activate the enzyme.

  • Fluorogenic Substrate: e.g., Suc-LLVY-AMC.[25]

  • Test Inhibitor: this compound.

  • Microplate Reader: Capable of fluorescence detection (e.g., Excitation ~360 nm, Emission ~460 nm for AMC-based substrates).

  • 96-well black plates.

Procedure:

  • Sample Preparation: Prepare cell lysates or use purified calpain-1 or calpain-2 enzyme.

  • Assay Setup: To each well of a 96-well black plate, add the sample (lysate or purified enzyme).

  • Inhibitor Incubation: Add serial dilutions of the test compound and known calpain inhibitors (e.g., Calpeptin). Include a solvent control.

  • Reaction Initiation: Add the reaction buffer containing the fluorogenic substrate (e.g., Ac-LLY-AFC) and the activation buffer containing calcium.[26]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[26]

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC50 value by calculating the percent inhibition at each concentration of the test compound relative to the untreated control.

General Workflow for Inhibitor Benchmarking

The process of evaluating a novel inhibitor involves a systematic workflow from initial screening to detailed characterization. This ensures that promising candidates are identified efficiently.[27][]

G Start Target Identification (e.g., Cysteine Proteases) HTS Primary Screening (Single Concentration Assay) Start->HTS Dose_Response Dose-Response Assay (IC50 Determination) HTS->Dose_Response Active 'Hits' Selectivity Selectivity Profiling (Test against related enzymes, e.g., other proteases) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Selectivity->Mechanism Cell_Based Cell-Based Assays (Test for efficacy and toxicity in a cellular context) Mechanism->Cell_Based End Lead Candidate Cell_Based->End

Caption: Experimental workflow for screening a novel inhibitor.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid and its structural analogs. Due to the limited availability of direct experimental data on the title compound, this comparison is based on published cytotoxicity data for structurally related cysteine and N-acetylcysteine derivatives. The information presented herein is intended to guide future research and hypothesis testing in the field of drug development.

Introduction

This compound belongs to a class of N-acetyl-cysteine derivatives with potential applications in pharmacology. The cytotoxicity of such compounds is of critical interest, as it can be harnessed for anti-cancer therapies or indicate potential toxicological liabilities. The core structure, N-acetylcysteine (NAC), is a well-known antioxidant and a precursor to the intracellular antioxidant glutathione (GSH)[1][2]. However, modifications to the thiol group can dramatically alter the biological activity of the molecule, leading to either cytoprotective or cytotoxic effects. This guide summarizes the available cytotoxicity data for related compounds to provide a framework for understanding the potential biological activity of this compound.

Comparative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of compounds structurally related to this compound. It is important to note that the experimental conditions, including cell lines and assay methods, vary between studies, which should be considered when comparing the data.

Compound NameStructureCell Line(s)Cytotoxicity Metric (e.g., IC50, % viability)Reference
L-Cysteine HSCH₂CH(NH₂)COOHCultured cells1mM was highly toxic in Eagle's Minimum Essential Medium.[3][3]
N-Acetylcysteine (NAC) HSCH₂CH(NHCOCH₃)COOHHuman liver carcinoma (HepG2) cellsProtective against lead-induced cytotoxicity.[4][4]
Human T cellsInhibited proliferation at >12.5 mM.[5][5]
SIEC02 cellsCytotoxic at 162 and 324 µg/mL after 12h.[6][6]
S-Allyl-L-cysteine (SAC) CH₂=CHCH₂SCH₂CH(NH₂)COOHHuman breast adenocarcinoma (MCF-7, MDA-MB-231)Dose- and time-dependent reduction in cell viability.[7][7]
Human bladder cancer cell linesDose-dependent inhibition of proliferation.[8][8]
C6 rat glioma cellsIC50 of 50 µM.[9][9]
S-(1,2,2-trichlorovinyl)-L-cysteine Cl₂C=CClSCH₂CH(NH₂)COOHRat renal proximal tubule cellsReduced cell viability to <50% at 0.2 mM after 3h.[10][10]
S-(2-chloroethyl)-L-cysteine ClCH₂CH₂SCH₂CH(NH₂)COOHRat renal proximal tubule cellsReduced cell viability to 40% at 0.2 mM after 3h.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cytotoxicity studies. Below are summaries of commonly employed assays for assessing the cytotoxicity of cysteine derivatives.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.[11][13]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

    • Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[12][13]

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14]

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[14][15]

  • Protocol Outline:

    • Plate cells in a 96-well plate and treat with the test compounds.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

    • After the incubation period, transfer an aliquot of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[15]

    • Add a stop solution.

    • Measure the absorbance at 490 nm.[15]

    • Calculate the percentage of cytotoxicity based on the absorbance values of the controls.

3. Trypan Blue Exclusion Assay

This is a simple and rapid method to differentiate viable from non-viable cells.[16][17][18]

  • Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[16][17][18]

  • Protocol Outline:

    • Harvest the cells and resuspend them in a suitable buffer or medium.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[16]

    • Incubate for 1-3 minutes at room temperature.[16][18]

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.[16]

Potential Signaling Pathways

The cytotoxicity of cysteine S-conjugates and related compounds can be mediated by several mechanisms, often involving the induction of oxidative stress and subsequent apoptosis. The diagram below illustrates a plausible signaling pathway that may be activated by cytotoxic cysteine derivatives.

cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Compound Compound Metabolism Metabolism Compound->Metabolism Uptake Reactive_Intermediates Reactive_Intermediates Metabolism->Reactive_Intermediates ROS_Production ROS Production Reactive_Intermediates->ROS_Production GSH_Depletion GSH Depletion Reactive_Intermediates->GSH_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress GSH_Depletion->Oxidative_Stress MAPK_Activation MAPK Activation (p38, JNK) Oxidative_Stress->MAPK_Activation MMP_Loss Mitochondrial Membrane Potential Collapse Oxidative_Stress->MMP_Loss DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis MAPK_Activation->Apoptosis Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Cytochrome_c->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for cytotoxicity.

The workflow for assessing the cytotoxicity of a novel compound like this compound would typically involve a series of tiered assays.

Start Compound Synthesis Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Start->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Mechanism_Assays Mechanism of Action Assays Dose_Response->Mechanism_Assays Apoptosis_Assay Apoptosis vs. Necrosis (e.g., Annexin V/PI staining) Mechanism_Assays->Apoptosis_Assay ROS_Assay ROS Production Measurement Mechanism_Assays->ROS_Assay Caspase_Assay Caspase Activation Assays Mechanism_Assays->Caspase_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion on Cytotoxic Profile Data_Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

While direct cytotoxicity data for this compound is not currently available in the public domain, the analysis of structurally related compounds provides valuable insights. The N-acetyl group, as seen in NAC, often confers cytoprotective properties, primarily through its role in replenishing glutathione stores. However, the nature of the S-substituent is a critical determinant of cytotoxicity. Electrophilic or reactive moieties on the sulfur atom can lead to the formation of reactive intermediates, depletion of GSH, and induction of oxidative stress, ultimately resulting in cell death.

Based on the structure of this compound, the methylcarbamoylsulfanyl group is a key feature to consider. Its potential to be a leaving group or to interact with cellular nucleophiles could be a starting point for investigating its cytotoxic potential. Further experimental studies, following the protocols outlined in this guide, are necessary to elucidate the specific cytotoxic profile of this compound and to determine its potential as a therapeutic agent or to assess its toxicological risk.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.